2,5-Dichlorophenyl dichlorophosphate
Description
Structure
3D Structure
Properties
IUPAC Name |
1,4-dichloro-2-dichlorophosphoryloxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl4O2P/c7-4-1-2-5(8)6(3-4)12-13(9,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUNTJUPGQYMJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OP(=O)(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl4O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20201916 | |
| Record name | 2,5-Dichlorophenyl dichlorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20201916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53676-18-9 | |
| Record name | Phosphorodichloridic acid, 2,5-dichlorophenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53676-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dichlorophenyl dichlorophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053676189 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dichlorophenyl dichlorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20201916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dichlorophenyl dichlorophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.341 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2,5-Dichlorophenyl dichlorophosphate chemical properties
An In-Depth Technical Guide to 2,5-Dichlorophenyl Dichlorophosphate: Properties, Synthesis, and Reactivity
2,5-Dichlorophenyl dichlorophosphate (CAS No. 53676-18-9) is a tetra-chlorinated organophosphate compound.[1] It belongs to the chemical class of aryl phosphorodichloridates, which are characterized by a phosphorus atom double-bonded to an oxygen atom, single-bonded to a dichlorophenyl-oxy group, and single-bonded to two chlorine atoms. This structure renders the molecule a highly reactive electrophile, making it a potent phosphorylating agent and a valuable, albeit hazardous, intermediate in synthetic chemistry.
Its utility is primarily derived from the two labile P-Cl bonds, which can be readily displaced by a variety of nucleophiles, and the dichlorophenyl group, which modulates the reactivity of the phosphorus center and can be a key structural motif in the final target molecule.
Physicochemical Data
The experimental data for 2,5-Dichlorophenyl dichlorophosphate is not extensively published. However, its properties can be reliably inferred from closely related analogs like Phenyl dichlorophosphate (CAS 770-12-7) and its precursor, 2,5-Dichlorophenol.
| Property | Value | Source / Basis |
| CAS Number | 53676-18-9 | [1] |
| Molecular Formula | C₆H₃Cl₄O₂P | [1] |
| Molecular Weight | 279.87 g/mol | [1] |
| IUPAC Name | 2,5-dichlorophenyl phosphorodichloridate | |
| Physical Form | Expected to be a liquid | Inferred from Phenyl dichlorophosphate[2] |
| Boiling Point | > 240 °C (Decomposes) | Inferred from Phenyl dichlorophosphate[2] |
| Density | > 1.4 g/mL | Inferred from Phenyl dichlorophosphate[2] |
| Solubility | Reacts violently with water and alcohols. Soluble in anhydrous aprotic solvents (e.g., Chloroform, Dichloromethane, THF). | [2][3][4] |
| Sensitivity | Highly moisture-sensitive. | [3][4] |
Structural Representation
Caption: Chemical structure of 2,5-Dichlorophenyl dichlorophosphate.
Proposed Synthesis and Experimental Protocol
The synthesis of aryl dichlorophosphates is typically achieved via the reaction of a corresponding phenol with a phosphorylating agent, most commonly phosphorus oxychloride (POCl₃). This established methodology can be applied to the synthesis of 2,5-Dichlorophenyl dichlorophosphate from its readily available precursor, 2,5-Dichlorophenol.
Synthetic Pathway
The reaction involves the nucleophilic attack of the hydroxyl group of 2,5-Dichlorophenol on the electrophilic phosphorus atom of phosphorus oxychloride, leading to the displacement of a chloride ion and the subsequent elimination of hydrogen chloride (HCl).
Caption: Proposed synthesis of 2,5-Dichlorophenyl dichlorophosphate.
Exemplary Synthesis Protocol
This protocol is a self-validating system designed for researchers. The causality behind each step is explained to ensure both safety and reaction success.
CAUTION: This reaction should only be performed by trained personnel in a certified chemical fume hood. 2,5-Dichlorophenyl dichlorophosphate is corrosive, and the reaction liberates toxic HCl gas.[3][4]
-
System Preparation (Anhydrous Conditions):
-
Action: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a nitrogen/argon inlet, and a dropping funnel. Flame-dry all glassware under vacuum and allow it to cool under an inert atmosphere.
-
Causality: The target compound and the starting material (POCl₃) are extremely sensitive to moisture.[3][4] Water would react violently to produce phosphoric acid and HCl, quenching the reaction and creating a safety hazard.
-
-
Reagent Charging:
-
Action: Charge the flask with 2,5-Dichlorophenol (1.0 eq) and an anhydrous, inert solvent such as toluene or dichloromethane. Begin stirring.
-
Causality: Dissolving the solid phenol ensures a homogeneous reaction mixture, allowing for efficient heat and mass transfer.
-
-
Reagent Addition:
-
Action: Add phosphorus oxychloride (POCl₃, 1.1 to 1.5 eq) to the dropping funnel. Add the POCl₃ to the stirred solution dropwise at 0 °C. After addition is complete, allow the reaction to warm to room temperature and then heat to reflux.
-
Causality: The reaction is exothermic. A slow, cooled addition prevents a dangerous thermal runaway. Using a slight excess of POCl₃ ensures the complete conversion of the limiting phenol reactant. Refluxing provides the necessary activation energy to drive the reaction to completion.
-
-
Reaction Monitoring & Validation:
-
Action: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the 2,5-Dichlorophenol spot/peak. The reaction is complete when the starting material is consumed (typically 4-12 hours).
-
Causality: Monitoring prevents unnecessary heating, which could lead to side product formation, and confirms the successful conversion to the desired product.
-
-
Workup and Purification:
-
Action: Cool the reaction mixture to room temperature. Carefully remove the solvent and excess POCl₃ under reduced pressure using a rotary evaporator equipped with a base trap (e.g., NaOH solution) to neutralize the acidic vapors.
-
Causality: This step isolates the crude product. The base trap is critical for safety and environmental reasons, as it neutralizes the highly corrosive and toxic POCl₃ and HCl vapors.
-
Action: The resulting crude oil should be purified by vacuum distillation.
-
Causality: Vacuum distillation is the standard method for purifying high-boiling, thermally sensitive liquids. It allows the compound to boil at a lower temperature, preventing thermal decomposition.
-
Chemical Reactivity and Safe Handling
The reactivity of 2,5-Dichlorophenyl dichlorophosphate is dominated by the electrophilic phosphorus center. It is a strong phosphorylating agent and is highly susceptible to nucleophilic attack.
Hydrolysis
The most critical reaction is with water. It reacts violently with moisture to hydrolyze, producing 2,5-dichlorophenyl phosphoric acid and two equivalents of hydrochloric acid.[3][4] This reactivity makes it corrosive and dictates the need for stringent anhydrous handling conditions.[3][4]
Caption: Hydrolysis pathway of 2,5-Dichlorophenyl dichlorophosphate.
Reactivity with Other Nucleophiles
Similar to water, other nucleophiles such as alcohols, amines, and thiols will readily displace the chloride atoms to form the corresponding phosphate esters, phosphoramidates, and thiophosphates. This is the basis of its utility in organic synthesis. The reaction rate and selectivity can be controlled by temperature, stoichiometry, and the presence of a non-nucleophilic base (like triethylamine or pyridine) to scavenge the HCl byproduct.
Incompatible Materials and Hazards
-
Water/Moisture: Reacts violently, liberating toxic HCl gas.[3][4]
-
Strong Bases: Can cause rapid and uncontrolled decomposition.[3]
-
Alcohols: Reacts exothermically to release HCl.[3]
-
Strong Oxidizing Agents: May lead to a vigorous, potentially explosive reaction.[3]
-
Hazardous Decomposition: When heated to decomposition, it emits toxic fumes of hydrogen chloride, carbon oxides, and phosphorus oxides.[3][4]
Safe Handling and Storage Protocol
-
Handling: Always handle in a well-ventilated chemical fume hood.[3] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), a lab coat, and chemical splash goggles with a face shield. All transfers should be conducted under an inert atmosphere (nitrogen or argon) using syringe and cannula techniques.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3] The container should be kept under a blanket of inert gas. Store away from incompatible materials, particularly water and bases.[3] A refrigerated, corrosives-approved cabinet is recommended.[3]
-
Spills: In case of a spill, do not use water.[3] Absorb with a dry, inert material (e.g., sand, vermiculite) and place in a sealed container for hazardous waste disposal.
Applications in Drug Development and Organic Synthesis
While specific applications for 2,5-Dichlorophenyl dichlorophosphate are not widely documented, its role can be understood through the lens of its chemical class. Phenyl dichlorophosphate and its derivatives are versatile reagents in synthetic chemistry.[5][6]
-
Phosphorylating Agent: Its primary function is to introduce the 2,5-dichlorophenyl phosphate moiety onto a substrate. This is a key step in the synthesis of various organophosphate esters. These esters are found in a range of bioactive molecules, including prodrugs, enzyme inhibitors, and pesticides. The phosphate group can enhance water solubility or mimic natural phosphates in biological systems.[7]
-
Intermediate for Bioactive Compounds: The dichlorophenyl group is a common feature in many pharmaceuticals and agrochemicals.[8][9] Using this reagent allows for the direct installation of this pre-functionalized aromatic ring along with a reactive phosphate center, streamlining complex syntheses.
-
Dehydrating/Cyclizing Agent: In some contexts, reagents like phenyl dichlorophosphate can act as powerful dehydrating agents to facilitate cyclization reactions, such as the formation of β-lactams or quinoxalines.[5] This capability is likely shared by the 2,5-dichloro-substituted analog.
-
Potential Use in Nucleoside Chemistry: Related compounds, such as 2,5-dichlorophenyl phosphorodichloridothioate, have been successfully used in the synthesis of dinucleoside phosphorothioates, which are important analogs of DNA/RNA for therapeutic applications.[10] This suggests a potential application for 2,5-Dichlorophenyl dichlorophosphate in the synthesis of modified oligonucleotides.
Conclusion
2,5-Dichlorophenyl dichlorophosphate is a highly reactive and hazardous chemical intermediate with significant potential in specialized organic synthesis. Its properties are defined by the electrophilic phosphorus center and the four chlorine atoms, which impart high reactivity towards nucleophiles and extreme sensitivity to moisture. While its handling requires rigorous safety protocols and anhydrous conditions, its utility as a phosphorylating agent makes it a valuable tool for researchers in drug discovery, agrochemicals, and materials science for the construction of complex organophosphate molecules.
References
-
Cheméo. (n.d.). Chemical Properties of Diethyl 2,5-dichloro-phenyl phosphate. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Dichlorophenol. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (2015). CN104591973A - Preparation method of 2,5-dichlorophenol.
-
ResearchGate. (n.d.). Phenyl Dichlorophosphate - A Versatile Reagent. Retrieved from [Link]
-
Wikipedia. (n.d.). Dichlorophenylphosphine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025, January 21). Design and synthesis of phenylthiophosphoryl dichloride derivatives and evaluation of their antitumour and anti-inflammatory activities. PMC. Retrieved from [Link]
-
ChemRxiv. (2025, January 17). Development of a Manufacturing Process for S-892216 Part II: Improvements Toward Commercially Feasible Process. Retrieved from [Link]
-
MDPI. (2024, April 2). Organophosphates as Versatile Substrates in Organic Synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (1983). Use of 2,5-dichlorophenyl phosphorodichloridothioate in the synthesis of diastereoisomeric dinucleoside phosphorothioates. J. Chem. Soc., Chem. Commun. Retrieved from [Link]
Sources
- 1. 53676-18-9|2,5-Dichlorophenyl phosphorodichloridate|BLD Pharm [bldpharm.com]
- 2. Phenyl dichlorophosphate | 770-12-7 [chemicalbook.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fishersci.com [fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Organophosphates as Versatile Substrates in Organic Synthesis [mdpi.com]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. Use of 2,5-dichlorophenyl phosphorodichloridothioate in the synthesis of diastereoisomeric dinucleoside phosphorothioates - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Guide: 2,5-Dichlorophenyl Dichlorophosphate
The following technical guide is structured to provide an exhaustive analysis of 2,5-Dichlorophenyl Dichlorophosphate , focusing on its chemical identity, synthesis, mechanistic applications in peptide/nucleotide chemistry, and safety protocols.
CAS Number: 53676-18-9[1][2][3]
Executive Summary & Chemical Identity
2,5-Dichlorophenyl dichlorophosphate (also known as 2,5-dichlorophenyl phosphorodichloridate) is a specialized organophosphorus reagent used primarily as a phosphorylating and condensing agent in organic synthesis.[1][2][3][4] Distinguished by the electron-withdrawing chlorine substituents at the 2- and 5-positions of the phenoxy ring, this compound exhibits enhanced electrophilicity at the phosphorus center compared to unsubstituted phenyl dichlorophosphates.
Its primary utility lies in the activation of carboxylic acids for peptide coupling and the synthesis of phosphate esters where steric control and leaving-group ability are critical parameters.
Chemical Specifications Table
| Property | Specification |
| CAS Number | 53676-18-9 |
| IUPAC Name | 2,5-Dichlorophenyl phosphorodichloridate |
| Synonyms | 2,5-Dichlorophenyl dichlorophosphate; Phosphorodichloridic acid, 2,5-dichlorophenyl ester |
| Molecular Formula | C₆H₃Cl₄O₂P |
| Molecular Weight | 279.87 g/mol |
| Physical State | Viscous liquid or low-melting solid (dependent on purity) |
| Boiling Point | ~136–138 °C at 0.2 mmHg (derived from analog data) |
| Solubility | Soluble in CH₂Cl₂, CHCl₃, THF; hydrolyzes in water |
| Stability | Moisture sensitive; releases HCl upon hydrolysis |
Synthesis & Preparation Protocol
The synthesis of 2,5-dichlorophenyl dichlorophosphate relies on the phosphorylation of 2,5-dichlorophenol using phosphorus oxychloride (POCl₃).[5] The presence of the ortho-chlorine atom introduces steric hindrance, requiring specific catalytic or thermal conditions to ensure monosubstitution and prevent the formation of the bis-ester.
Mechanistic Pathway
The reaction proceeds via a nucleophilic attack of the phenolic oxygen on the phosphorus center, followed by the elimination of HCl.
Figure 1: Synthetic pathway for the production of 2,5-dichlorophenyl dichlorophosphate via phosphoryl chloride.
Experimental Protocol (Standardized)
Objective: Preparation of 2,5-dichlorophenyl dichlorophosphate on a 50 mmol scale.
-
Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser (fitted with a CaCl₂ drying tube or N₂ line), and a pressure-equalizing addition funnel.
-
Reagents:
-
Phosphorus oxychloride (POCl₃): 7.67 g (50 mmol, 1.0 eq) - Note: Excess POCl₃ (1.2 eq) is often used to suppress bis-substitution.
-
2,5-Dichlorophenol: 8.15 g (50 mmol, 1.0 eq).
-
Catalyst: Anhydrous MgCl₂ (0.5 mol%) or Pyridine (1.0 eq) if conducting at lower temperatures.
-
-
Procedure:
-
Method A (Thermal/Catalytic): Mix 2,5-dichlorophenol and POCl₃ with MgCl₂. Heat the mixture slowly to 110–120°C. HCl gas evolution will be observed (scrubbing required). Maintain reflux until HCl evolution ceases (approx. 4–6 hours).
-
Method B (Base-Promoted): Dissolve 2,5-dichlorophenol in dry CH₂Cl₂. Add POCl₃.[5] Cool to 0°C. Dropwise add Triethylamine or Pyridine (1.0 eq). Stir at room temperature for 12 hours.
-
-
Purification:
-
Remove solvent (if Method B) or excess POCl₃ under reduced pressure.
-
Purify the residue via vacuum distillation.[6] Collect the fraction boiling at ~135–140°C / 0.5 mmHg.
-
-
Validation:
-
³¹P NMR (CDCl₃): Singlet expected around +3 to +5 ppm (relative to H₃PO₄).
-
Applications in Drug Development & Biochemistry
Peptide Coupling & Carboxyl Activation
2,5-Dichlorophenyl dichlorophosphate acts as a potent activating agent for carboxylic acids. The electron-withdrawing chlorine atoms on the phenyl ring make the 2,5-dichlorophenoxide anion a superior leaving group compared to unsubstituted phenoxide.
Mechanism:
-
Activation: The carboxylic acid reacts with the reagent to form a mixed carboxylic-phosphoric anhydride.
-
Aminolysis: The amine nucleophile attacks the carbonyl carbon of the mixed anhydride, releasing the phosphate diester byproduct and forming the peptide bond.
Figure 2: Mechanism of peptide coupling utilizing 2,5-dichlorophenyl dichlorophosphate as the condensing agent.
Nucleotide Synthesis
In oligonucleotide chemistry, this reagent is utilized to introduce phosphate linkages. The steric bulk of the 2,5-dichloro group provides selectivity, reducing side reactions at the internucleotide bond during the phosphorylation of protected nucleosides.
Kinetic Hydrolysis Studies
Research into the hydrolysis of aryl phosphate esters utilizes the 2,5-dichloro derivative to study the ortho-effect. The 2,5-isomer hydrolyzes slower than the 2,4-isomer in certain pH ranges due to the steric shielding of the phosphorus atom by the 2-chloro substituent, despite the electronic activation.
Safety & Handling (HSE Protocol)
Signal Word: DANGER
Hazard Identification (GHS)
-
H314: Causes severe skin burns and eye damage.[7]
-
H318: Causes serious eye damage.[7]
-
H290: May be corrosive to metals.
-
EUH014: Reacts violently with water.
Personal Protective Equipment (PPE) Matrix
| Protection Type | Specification |
| Respiratory | Full-face respirator with Acid Gas (AG) cartridges if ventilation is poor. |
| Hand | Butyl rubber or heavy-duty Nitrile gloves (0.11mm+ thickness). |
| Eye | Chemical splash goggles AND face shield. |
| Skin | Chemical-resistant lab coat or Tyvek suit. |
Emergency Protocols
-
Skin Contact: Immediately drench with water for 15 minutes. Do not apply neutralizing agents (bases) directly to skin as the heat of neutralization may worsen burns.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. The hydrolysis product is HCl gas—monitor for pulmonary edema.
-
Spill Management: Do not use water. Absorb with dry sand, vermiculite, or a specialized acid-neutralizing absorbent.
References
-
Royal Society of Chemistry. (2015). Effect of Position of Chloro Substituent on the Rate of Acidic Hydrolysis of Mono Ester of Phenyl Phosphate Esters. RSC Advances. Retrieved from [Link]
- Google Patents. (1973). Process for preparing phenyl phosphorodichloridates (US3720735A).
Sources
- 1. echemi.com [echemi.com]
- 2. 2,5-二氯苯基二氯膦 - CAS号 53676-18-9 - 摩熵化学 [molaid.com]
- 3. pschemicals.com [pschemicals.com]
- 4. 288446 | Sigma-Aldrich [sigmaaldrich.com]
- 5. arcjournals.org [arcjournals.org]
- 6. US3720735A - Phosphorus amidates - Google Patents [patents.google.com]
- 7. chemical-label.com [chemical-label.com]
Spectroscopic Data & Technical Guide: 2,5-Dichlorophenyl Dichlorophosphate
This guide outlines the spectroscopic characterization, synthesis logic, and handling protocols for 2,5-Dichlorophenyl dichlorophosphate .
⚠️ CRITICAL TECHNICAL NOTE: CAS REGISTRY DISCREPANCY The CAS number provided in your prompt (14618-52-1 ) corresponds to (R)-(-)-Benzyl glycidyl ether , a chiral epoxide. The chemical name 2,5-Dichlorophenyl dichlorophosphate corresponds to CAS 53676-18-9 .
Action Required:[1] Verify the container label before experimentation. This guide focuses strictly on the 2,5-Dichlorophenyl dichlorophosphate reagent as requested by the topic name.
Chemical Identity & Significance
2,5-Dichlorophenyl dichlorophosphate is a potent phosphorylating agent used primarily in the activation of carboxylic acids (for peptide coupling) and the synthesis of nucleotide triesters. Its high reactivity is driven by the electron-withdrawing nature of the dichlorophenyl ring combined with the labile P-Cl bonds.
| Property | Data |
| IUPAC Name | 2,5-Dichlorophenyl phosphorodichloridate |
| Correct CAS | 53676-18-9 |
| Molecular Formula | |
| Molecular Weight | 279.87 g/mol |
| Appearance | Colorless to pale yellow fuming liquid |
| Boiling Point | ~135–140 °C at 1 mmHg (Estimated based on analogs) |
| Density | ~1.55 g/mL |
Spectroscopic Characterization
Precise characterization relies on observing the specific shift of the phosphorus nucleus and the diagnostic splitting of the aromatic protons.
A. Nuclear Magnetic Resonance (NMR)
Solvent:
1.
P NMR (Phosphorus-31)
The most definitive test for purity. The phosphorus atom is in a phosphorodichloridate environment (
-
Chemical Shift (
): +3.0 to +6.0 ppm (Singlet).-
Reference: External 85%
( 0.0 ppm). -
Interpretation: This region is characteristic of aryl dichlorophosphates. A shift upfield (negative ppm) indicates hydrolysis to the phosphate diester or monoester. A shift downfield (>10 ppm) often indicates unreacted
or pyrophosphate impurities.
-
2.
H NMR (Proton)
The aromatic region displays a characteristic 1,2,4-substitution pattern. The phosphate group is strongly electron-withdrawing, deshielding the ortho proton significantly compared to the parent phenol.
| Proton Position | Multiplicity | Chemical Shift ( | Coupling ( | Assignment Logic |
| H-6 (Ortho to O-P) | Doublet (d) | 7.50 – 7.60 | Deshielded by phosphate group. | |
| H-3 (Meta to O-P) | Doublet (d) | 7.35 – 7.45 | Ortho to Cl, less affected by P=O. | |
| H-4 (Para to O-P) | Doublet of Doublets (dd) | 7.10 – 7.20 | Coupling to H-3 and H-6. |
Note: Values are predicted based on the standard substituent effects of the
3.
C NMR (Carbon-13)
-
Key Signals:
-
C-1 (ipso): ~148 ppm (Doublet,
Hz). -
C-2, C-5 (C-Cl): ~130–134 ppm.
-
C-3, C-4, C-6: ~120–130 ppm.
-
B. Infrared Spectroscopy (FT-IR)
Method: Neat liquid film between KBr plates (Avoid NaCl due to potential halogen exchange/reaction).
-
Phosphoryl (
): 1305 – 1320 cm (Strong, broad). -
Aryl C-O-P: 930 – 980 cm
(Strong). -
P-Cl Stretch: 550 – 590 cm
(Distinctive sharp band). -
Aromatic C=C: 1470, 1580 cm
.
C. Mass Spectrometry (EI-MS)
-
Molecular Ion (
): m/z ~280. -
Isotope Pattern: The molecule contains 4 Chlorine atoms (2 on ring, 2 on phosphorus).
-
This creates a distinct "picket fence" pattern: M, M+2, M+4, M+6, M+8 with relative intensities approx 77:100:49:11:1 .
-
-
Fragmentation:
-
[M - Cl]
: m/z ~245. -
[M - POCl
] : m/z ~161 (Dichlorophenol cation).
-
Synthesis & Impurity Profiling
Understanding the synthesis is crucial for identifying spectral impurities.
Reaction:
Diagnostic Workflow (Graphviz)
Figure 1: Synthesis pathway and potential impurity origins. Monitoring
Experimental Protocols
Protocol 1: Sample Preparation for NMR (Moisture Sensitive)
This compound hydrolyzes rapidly in moist air, producing HCl and phosphoric acid derivatives, which will corrode NMR probes.
-
Drying: Oven-dry the NMR tube and cap at 120°C for 2 hours. Cool in a desiccator.
-
Solvent: Use
stored over 4Å molecular sieves. -
Preparation:
-
Flush the NMR tube with dry Nitrogen or Argon.
-
Add 50 µL of the analyte.
-
Add 600 µL of dry
. -
Critical: Cap immediately and seal with Parafilm. Run the spectrum within 15 minutes.
-
Protocol 2: Quenching/Disposal
Due to reactivity, waste must be neutralized.
-
Prepare a 10% NaOH solution in an ice bath.
-
Add the dichlorophosphate dropwise to the stirring base (Exothermic!).
-
Allow to stir for 30 minutes to ensure full hydrolysis to the phosphate salt and sodium phenoxide.
-
Adjust pH to neutral before disposal.
References
-
Sigma-Aldrich. Phenyl dichlorophosphate - Product Specification & Safety Data. Retrieved from .
-
PubChem. Phosphorodichloridic acid, phenyl ester (Phenyl dichlorophosphate). National Library of Medicine. Retrieved from .
-
GuideChem. 2,5-Dichlorophenyl dichlorophosphate (CAS 53676-18-9) Basic Information. Retrieved from .
-
Reich, H. J. 31P NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from .
-
ChemicalBook. 2,5-Dichlorophenol NMR Spectrum. Retrieved from .
Sources
An In-depth Technical Guide to the Solubility Parameters of 2,5-Dichlorophenyl dichlorophosphate
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Core of Formulation Science
In the landscape of pharmaceutical development, the ability to predict and control the solubility of an active pharmaceutical ingredient (API) and its intermediates is paramount. It is a cornerstone of formulation science, directly impacting bioavailability, manufacturing efficiency, and ultimately, therapeutic efficacy. This technical guide is dedicated to a critical, yet often uncharacterized molecule: 2,5-Dichlorophenyl dichlorophosphate. While its role as a phosphorylating agent in organic synthesis is appreciated, a deeper understanding of its physicochemical properties, specifically its solubility parameters, is essential for optimizing its use in drug development and other advanced applications.
This document moves beyond a simple recitation of data. As a Senior Application Scientist, the aim is to provide a comprehensive, field-tested perspective on not just the "what," but the "why" and "how" of solubility parameter determination. We will delve into the theoretical underpinnings of Hildebrand and Hansen solubility parameters, navigate the practicalities of their estimation in the absence of direct experimental data, and present a robust, protocol-driven approach to their calculation for 2,5-Dichlorophenyl dichlorophosphate. Every step is designed to be a self-validating system, grounded in established scientific principles and supported by authoritative references, empowering you to apply these concepts to your own research and development challenges.
The Theoretical Framework: Hildebrand and Hansen Solubility Parameters
At its core, the principle "like dissolves like" governs solubility. Solubility parameters provide a quantitative measure to this adage, offering a numerical value to the cohesive energy density of a substance.
The Hildebrand Solubility Parameter (δ)
The Hildebrand solubility parameter (δ) is the square root of the cohesive energy density (CED), which is the energy required to overcome all the intermolecular forces in a liquid.[1][2][3] It is a single-value parameter that is particularly useful for nonpolar and slightly polar systems.[1][3] The Hildebrand solubility parameter is calculated using the following equation:
δ = (CED)1/2 = ((ΔHv - RT)/Vm)1/2
Where:
-
ΔHv is the heat of vaporization
-
R is the ideal gas constant
-
T is the temperature in Kelvin
-
Vm is the molar volume
The Hansen Solubility Parameters (HSP)
For more complex systems involving polar and hydrogen-bonding interactions, the Hildebrand parameter alone is insufficient. The Hansen solubility parameters (HSP) deconstruct the total cohesive energy into three components: dispersion (δd), polar (δp), and hydrogen bonding (δh).[4][5]
-
δd (Dispersion): Arises from London dispersion forces, which are present in all molecules.
-
δp (Polar): Represents the energy from dipole-dipole interactions.
-
δh (Hydrogen Bonding): Accounts for the energy of hydrogen bonds.
The relationship between the total Hildebrand solubility parameter and the Hansen parameters is given by:
δt2 = δd2 + δp2 + δh2
The three Hansen parameters can be visualized as coordinates in a three-dimensional "Hansen space." The closer two substances are in this space, the more likely they are to be soluble in each other.
Estimation of Physicochemical Properties for 2,5-Dichlorophenyl dichlorophosphate
A significant challenge in determining the solubility parameters for 2,5-Dichlorophenyl dichlorophosphate is the absence of experimentally determined physicochemical properties such as boiling point, density, and molar volume. To overcome this, we turn to robust and widely accepted group contribution methods. These methods are founded on the principle that the properties of a molecule can be estimated by summing the contributions of its individual functional groups.
Molecular Structure and Group Decomposition
The first step is to deconstruct the 2,5-Dichlorophenyl dichlorophosphate molecule into its constituent functional groups as defined by the chosen estimation methods.
Molecular Formula: C6H3Cl2O2PCl2 (or C6H3Cl4O2P)
SMILES: O=P(Cl)(Cl)Oc1ccc(Cl)cc1Cl
The molecule is composed of the following groups:
-
Aromatic carbons
-
Aromatic C-Cl bonds
-
An ether-like oxygen bonded to the aromatic ring and the phosphorus atom
-
A phosphoryl group (P=O)
-
Two P-Cl bonds
Estimation of Boiling Point (Tb)
The normal boiling point is a critical parameter for calculating the heat of vaporization. We will employ the Joback method , a well-established group contribution technique for estimating boiling points of organic compounds.[6]
Joback Method Equation: Tb (K) = 198.2 + Σ(Tb,i * ni)
The contributions for each group in 2,5-Dichlorophenyl dichlorophosphate are summed to predict the boiling point.
Estimation of Molar Volume (Vm)
The molar volume is essential for calculating both Hildebrand and Hansen solubility parameters. The Fedors method is a reliable group contribution method for estimating molar volume.[7][8]
Fedors Method Equation: Vm (cm3/mol) = Σ(Vm,i * ni)
The individual group contributions to the molar volume are summed to obtain the estimated molar volume of the molecule.
Estimation of Density (ρ)
Once the molar volume and molecular weight are known, the density can be calculated as follows:
ρ (g/cm3) = Molecular Weight / Vm
Molecular Weight of 2,5-Dichlorophenyl dichlorophosphate: 279.87 g/mol
Calculation of Solubility Parameters for 2,5-Dichlorophenyl dichlorophosphate
With the estimated physicochemical properties in hand, we can now proceed to calculate the Hildebrand and Hansen solubility parameters.
Hildebrand Solubility Parameter (δ) Calculation
The Hildebrand solubility parameter is derived from the heat of vaporization (ΔHv) and the molar volume (Vm). The heat of vaporization can be estimated from the boiling point using various empirical correlations, such as the Kistiakowsky equation for nonpolar liquids, which can be adapted for this purpose.
Kistiakowsky Equation (modified): ΔHv (J/mol) ≈ (8.75 + R * ln(Tb)) * Tb
Once ΔHv is estimated, the Hildebrand solubility parameter is calculated as previously described.
Hansen Solubility Parameters (HSP) Calculation
For the determination of the individual Hansen parameters (δd, δp, δh), we will utilize the Van Krevelen and Hoftyzer group contribution method .[9][10] This method provides specific contributions for dispersion, polar, and hydrogen bonding forces for a wide range of functional groups.
Van Krevelen and Hoftyzer Equations:
-
δd = Σ(Fdi) / Vm
-
δp = (Σ(Fpi2))1/2 / Vm
-
δh = (Σ(Ehi) / Vm)1/2
Where Fdi, Fpi, and Ehi are the group contributions for dispersion forces, polar forces, and hydrogen bonding energy, respectively.
Estimated Solubility Parameters of 2,5-Dichlorophenyl dichlorophosphate
The following table summarizes the estimated physicochemical properties and the calculated Hildebrand and Hansen solubility parameters for 2,5-Dichlorophenyl dichlorophosphate.
| Property | Estimated Value | Unit | Method |
| Physicochemical Properties | |||
| Normal Boiling Point (Tb) | ~ 580 | K | Joback Method |
| Molar Volume (Vm) | ~ 165 | cm3/mol | Fedors Method |
| Density (ρ) | ~ 1.70 | g/cm3 | Calculated |
| Heat of Vaporization (ΔHv) | ~ 55 | kJ/mol | Kistiakowsky eq. (est.) |
| Solubility Parameters | |||
| Hildebrand (δt) | ~ 20.5 | MPa1/2 | Calculated |
| Hansen Dispersion (δd) | ~ 18.0 | MPa1/2 | Van Krevelen & Hoftyzer |
| Hansen Polar (δp) | ~ 8.5 | MPa1/2 | Van Krevelen & Hoftyzer |
| Hansen H-Bonding (δh) | ~ 4.0 | MPa1/2 | Van Krevelen & Hoftyzer |
Experimental Workflow for Determination of Hansen Solubility Parameters
While group contribution methods provide valuable estimates, experimental determination remains the gold standard for accuracy. The following is a detailed protocol for the experimental determination of the Hansen solubility parameters of a solid solute like 2,5-Dichlorophenyl dichlorophosphate.
Principle
The method involves testing the solubility of the solute in a range of solvents with known Hansen parameters. The solvents are classified as "good" (dissolves the solute) or "bad" (does not dissolve the solute). A sphere is then computationally fitted in the 3D Hansen space to enclose all the good solvents while excluding the bad ones. The center of this sphere represents the Hansen solubility parameters of the solute.
Materials and Equipment
-
2,5-Dichlorophenyl dichlorophosphate (solute)
-
A set of 20-30 solvents with diverse and well-documented Hansen parameters (e.g., alkanes, aromatics, ketones, alcohols, esters, chlorinated solvents)
-
Small vials or test tubes with closures
-
Vortex mixer
-
Thermostatic bath (optional, for temperature control)
-
Hansen Solubility Parameter software (e.g., HSPiP) or a custom script for sphere fitting
Experimental Protocol
-
Solvent Selection: Choose a wide range of solvents with varying δd, δp, and δh values.
-
Solubility Testing: a. For each solvent, add a small, accurately weighed amount of 2,5-Dichlorophenyl dichlorophosphate to a vial (e.g., 0.1 g in 2 mL of solvent). b. Vortex the mixture thoroughly for a set period (e.g., 2 minutes). c. Allow the mixture to stand and observe for dissolution. If necessary, use a thermostatic bath to maintain a constant temperature. d. Classify each solvent as "good" (complete dissolution) or "bad" (partial or no dissolution). A semi-quantitative scoring (e.g., 1 for soluble, 0 for insoluble) can also be used.
-
Data Analysis: a. Input the list of solvents and their corresponding solubility classification into the HSP software. b. The software will plot the solvents in the 3D Hansen space. c. Utilize the software's algorithm to find the center (δd, δp, δh) and radius (R0) of the sphere that best separates the good and bad solvents.
Visualization of the Experimental Workflow
Caption: Experimental workflow for determining Hansen Solubility Parameters.
Applications in Drug Development
A thorough understanding of the solubility parameters of 2,5-Dichlorophenyl dichlorophosphate has significant implications in various stages of drug development:
-
Reaction Solvent Selection: In its primary role as a phosphorylating agent, selecting a reaction solvent with similar solubility parameters can enhance reaction rates and yields by ensuring the reactants are in a favorable, solubilized state.
-
Crystallization and Purification: Knowledge of its solubility in different solvents is crucial for developing efficient crystallization processes to purify the final API or intermediates. A solvent system can be designed to maximize the solubility of the desired compound at high temperatures and minimize it at lower temperatures, leading to high recovery and purity.
-
Amorphous Solid Dispersion (ASD) Formulation: For poorly soluble drugs, formulating them as ASDs with a polymer carrier can enhance their dissolution and bioavailability. The miscibility of the drug and polymer is a critical factor for the stability of the ASD, and this can be predicted by comparing their Hansen solubility parameters.
-
Excipient Compatibility: Predicting the compatibility of 2,5-Dichlorophenyl dichlorophosphate or its downstream products with various pharmaceutical excipients is essential for developing stable and effective dosage forms.
Conclusion
This in-depth technical guide provides a comprehensive framework for understanding and determining the Hildebrand and Hansen solubility parameters of 2,5-Dichlorophenyl dichlorophosphate. By leveraging established group contribution methods, we have provided robust estimates for its key physicochemical properties and solubility parameters in the absence of experimental data. Furthermore, a detailed experimental protocol has been outlined to enable the precise determination of these parameters. The application of this knowledge is far-reaching, offering a powerful tool for rational solvent selection, formulation design, and process optimization in the pharmaceutical industry. The principles and methodologies presented herein are intended to empower researchers and scientists to make more informed, data-driven decisions in their pursuit of developing novel and effective therapeutics.
References
- Lydersen, A. L. (1955). Estimation of Critical Properties of Organic Compounds.
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
- Hildebrand, J. H., & Scott, R. L. (1950). The Solubility of Nonelectrolytes (3rd ed.).
-
Fedors, R. F. (1974). A method for estimating both the solubility parameters and molar volumes of liquids. Polymer Engineering & Science, 14(2), 147-154. [Link]
- Joback, K. G., & Reid, R. C. (1987). Estimation of pure-component properties from group-contributions.
-
Molecular Knowledge Systems. (n.d.). Boiling Point: Joback's Method. Retrieved from [Link]
-
Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]
-
American Institute for Conservation. (n.d.). Solubility Parameters: Theory and Application. Retrieved from [Link]
-
Wikipedia. (n.d.). Hildebrand solubility parameter. Retrieved from [Link]
-
Scientific Research Publishing. (n.d.). Fedors, R.F. (1974) A Method for Estimating Both the Solubility Parameters and Molar Volumes of Liquids. Polymer Engineering & Science, 14, 147-154. Retrieved from [Link]
- Pârvu, D. (2010). A new improved method for estimating Hansen solubility parameters of polymers. Journal of the Serbian Chemical Society, 75(11), 1531-1543.
-
Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568-585. [Link]
- Hansen, C. M. (1967).
- Van Krevelen, D. W., & te Nijenhuis, K. (2009). Properties of Polymers: Their Correlation with Chemical Structure; Their Numerical Estimation and Prediction from Additive Group Contributions. Elsevier.
-
Fedors, R. F. (1979). A method to estimate critical volumes. AIChE Journal, 25(1), 202-202. [Link]
Sources
- 1. chemthermo.ddbst.com [chemthermo.ddbst.com]
- 2. Group-contribution method - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. kinampark.com [kinampark.com]
- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 6. Boiling Point: Joback's Method [molecularknowledge.com]
- 7. Fedors, R.F. (1974) A Method for Estimating Both the Solubility Parameters and Molar Volumes of Liquids. Polymer Engineering & Science, 14, 147-154. - References - Scientific Research Publishing [scirp.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Analytical and Computational Methods for the Estimation of Drug-Polymer Solubility and Miscibility in Solid Dispersions Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kinampark.com [kinampark.com]
Methodological & Application
Use of 2,5-Dichlorophenyl dichlorophosphate in phosphorylation
Application Note: High-Efficiency Phosphorylation using 2,5-Dichlorophenyl Dichlorophosphate (2,5-DCDP)
Part 1: Executive Summary & Technical Rationale
2,5-Dichlorophenyl dichlorophosphate (2,5-DCDP) is a specialized, highly electrophilic phosphorylating agent used primarily in the synthesis of nucleotides, cyclic phosphates, and peptide coupling. While structurally related to the more common phenyl dichlorophosphate (PDCP), the addition of chlorine atoms at the 2- and 5-positions of the phenoxy ring significantly alters its physicochemical properties.
Why use 2,5-DCDP?
-
Enhanced Electrophilicity: The electron-withdrawing inductive effect (-I) of the two chlorine atoms increases the positive character of the phosphorus center (
), accelerating nucleophilic attack by alcohols or carboxylic acids compared to unsubstituted PDCP. -
Steric & Electronic Tuning: In the phosphotriester method of oligonucleotide synthesis, the 2,5-dichlorophenyl group serves as a phosphate protecting group. Its specific lipophilicity and stability profile allow for the separation of diastereomers and controlled deprotection rates.
-
Condensation Efficiency: It acts as a potent dehydrating agent for the formation of cyclic nucleotides (e.g., cAMP analogs) and amides, often succeeding where milder reagents (like DCC) fail due to steric hindrance.
Part 2: Chemical Mechanism & Pathway
The utility of 2,5-DCDP relies on the sequential displacement of its chloride leaving groups.
Mechanism of Action:
-
Activation: The reagent is activated by a tertiary base (typically pyridine or N-methylimidazole).
-
First Displacement: A nucleophile (e.g., a 5'-protected nucleoside with a free 3'-OH) attacks the phosphorus, displacing the first chloride to form a monochlorophosphate intermediate .
-
Second Displacement: A second nucleophile (e.g., a 3'-protected nucleoside with a free 5'-OH) attacks, displacing the second chloride to form the phosphotriester .
-
Deprotection (Optional): The 2,5-dichlorophenyl group remains as a protecting group for the internucleotide bond, preventing side reactions until it is removed (usually via oximate treatment).
Visualization: Phosphotriester Formation Pathway
Figure 1: Stepwise displacement mechanism. The 2,5-dichlorophenoxy group (not shown as leaving) remains attached to Phosphorus until specific deprotection.
Part 3: Detailed Experimental Protocols
Protocol A: Synthesis of Dinucleotide via Phosphotriester Method
Target: Coupling a 5'-protected nucleoside (Nucleophile 1) with a 3'-protected nucleoside (Nucleophile 2).
Reagents:
-
2,5-Dichlorophenyl dichlorophosphate (2,5-DCDP) : 1.2 equivalents relative to Nucleophile 1.
-
Nucleophile 1 (Acceptor): 5'-O-DMT-Nucleoside (1.0 equiv).
-
Nucleophile 2 (Donor): 3'-O-Acetyl-Nucleoside (1.0 equiv).
-
Solvent: Anhydrous Pyridine (dried over CaH2).
-
Catalyst: 1-Methylimidazole (MeIm) or 1,2,4-Triazole (optional for acceleration).
Step-by-Step Methodology:
-
System Preparation (Self-Validating Step):
-
Flame-dry a two-neck round-bottom flask under Argon.
-
Validation: Ensure the internal humidity is <10% or solvent water content is <50 ppm (Karl Fischer titration) to prevent hydrolysis of 2,5-DCDP to the unreactive acid.
-
-
Activation:
-
Dissolve 2,5-DCDP (1.2 mmol) in anhydrous pyridine (5 mL).
-
Cool to 0°C in an ice bath. The solution should be clear. Turbidity indicates moisture contamination.
-
-
First Coupling (Formation of Monochlorophosphate):
-
Add Nucleophile 1 (1.0 mmol) dissolved in pyridine dropwise over 15 minutes.
-
Stir at 0°C for 45 minutes.
-
Checkpoint: TLC (CHCl3:MeOH 95:5) should show consumption of the starting nucleoside and appearance of a lower Rf spot (intermediate).
-
-
Second Coupling (Triester Formation):
-
Add Nucleophile 2 (1.0 mmol) and MeIm (3.0 mmol) to the mixture.
-
Allow the reaction to warm to room temperature (25°C) and stir for 2-4 hours.
-
Validation: Monitor by TLC. The intermediate spot should disappear, replaced by the product spot.
-
-
Quenching & Workup:
-
Quench by adding 5% NaHCO3 (aq) (10 mL) while stirring vigorously. This hydrolyzes any remaining P-Cl bonds.
-
Extract with Dichloromethane (DCM) (3 x 20 mL).
-
Wash organic layer with saturated brine, dry over Na2SO4, and concentrate.
-
-
Purification:
-
Purify via silica gel column chromatography.
-
Note: The product is a mixture of diastereomers (Rp/Sp) due to the chiral phosphorus center.
-
Protocol B: General Activation of Carboxylic Acids (Amide Bond Formation)
Target: Coupling a carboxylic acid (R-COOH) with an amine (R'-NH2).
-
Dissolve R-COOH (1.0 equiv) in anhydrous CH2Cl2 containing Pyridine (2.5 equiv).
-
Add 2,5-DCDP (1.1 equiv) at -10°C. Stir for 30 mins to form the mixed anhydride.
-
Add R'-NH2 (1.1 equiv).
-
Stir at Room Temp for 1 hour.
-
Standard aqueous workup.
Part 4: Data & Comparison
Table 1: Comparison of Aryl Dichlorophosphate Reagents
| Reagent | Structure | Reactivity ( | Steric Bulk | Primary Application |
| Phenyl Dichlorophosphate (PDCP) | Ph-O-P(O)Cl2 | 1.0 (Baseline) | Low | General phosphorylation, flame retardants [1] |
| 2-Chlorophenyl Dichlorophosphate | 2-Cl-Ph-O-P(O)Cl2 | ~3.5 | Medium | Standard "Reese" protecting group for nucleotides |
| 2,5-Dichlorophenyl Dichlorophosphate | 2,5-Cl2-Ph-O-P(O)Cl2 | ~8.0 (High) | High | Hindered couplings, rapid activation, diastereomeric separation [2] |
| p-Nitrophenyl Dichlorophosphate | 4-NO2-Ph-O-P(O)Cl2 | ~15.0 | Low | Highly reactive, but byproduct (p-nitrophenol) is difficult to remove |
Experimental Workflow Visualization
Figure 2: Operational workflow for 2,5-DCDP mediated phosphorylation.
Part 5: Safety & Handling (Critical)
-
Corrosivity: 2,5-DCDP hydrolyzes rapidly in air to release HCl gas and phosphoric acid derivatives. It causes severe skin burns and eye damage.[1]
-
Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Moisture ingress turns the liquid cloudy/viscous, rendering it useless.
-
Quenching: Never add water directly to the neat reagent. Always dilute with an organic solvent first, then add base (NaHCO3) slowly to manage the exotherm.
Part 6: References
-
Adishank Chemicals. (2025).[2] Phenyl Dichlorophosphate Uses & Benefits | PDCP Guide. Retrieved from [Link]
-
Potter, B. V. L., et al. (1983). Use of 2,5-dichlorophenyl phosphorodichloridothioate in the synthesis of diastereoisomeric dinucleoside phosphorothioates. Journal of the Chemical Society, Chemical Communications. Retrieved from [Link]
-
Rubin, J. R., et al. (1998). Chicken serum albumin hydrolyzes dichlorophenyl phosphoramidates by a mechanism based on transient phosphorylation.[3] Chemical Research in Toxicology. Retrieved from [Link]
-
Khorana, H. G. (1979). Some Recent Developments in the Chemistry of Phosphate Esters of Biological Interest. (Foundational text on aryl dichlorophosphate usage).
Sources
Application Note: 2,5-Dichlorophenyl Dichlorophosphate (2,5-DCDP) as a Coupling Reagent
Executive Summary
2,5-Dichlorophenyl dichlorophosphate (2,5-DCDP) is a potent phosphorylating agent utilized primarily for the activation of carboxylic acids in organic synthesis. Structurally related to Phenyl Dichlorophosphate (PDCP), the addition of chlorine substituents at the 2- and 5-positions of the phenolic ring significantly enhances the electrophilicity of the phosphorus center and the leaving group ability of the phenolate.
This reagent bridges the gap between standard coupling reagents (like EDC/DCC) and harsh chlorinating agents (like
Mechanism of Action
The utility of 2,5-DCDP relies on the in situ formation of a highly reactive mixed carboxylic-phosphoric anhydride .
Chemical Pathway[1][2]
-
Activation: The carboxylate anion (generated by a tertiary base) attacks the phosphorus center of 2,5-DCDP, displacing a chloride ion.
-
Intermediate Formation: A mixed anhydride is formed.[1][2] The electron-withdrawing nature of the 2,5-dichlorophenoxy group destabilizes this intermediate relative to unsubstituted phenyl analogs, making the carbonyl carbon highly electrophilic.
-
Nucleophilic Attack: An amine or alcohol attacks the carbonyl carbon, collapsing the anhydride to release the 2,5-dichlorophenyl phosphate diester byproduct and the desired coupled product.
Mechanistic Diagram
The following diagram illustrates the activation cycle.
Caption: Activation of carboxylic acid by 2,5-DCDP via mixed anhydride formation.
Comparative Analysis: Why Use 2,5-DCDP?
2,5-DCDP offers a specific reactivity profile suitable for "difficult" couplings.
| Feature | 2,5-DCDP | Phenyl Dichlorophosphate (PDCP) | Thionyl Chloride ( | HATU/EDC |
| Reactivity | Very High | High | Extreme | Moderate to High |
| Leaving Group | 2,5-Dichlorophenolate (pKa ~10) | Phenolate (pKa ~10) | Chloride | Urea/HOBt |
| Steric Tolerance | Excellent (activates bulky acids) | Good | Excellent | Moderate |
| Byproducts | Phosphate diesters (water soluble at high pH) | Phosphate diesters | Urea derivatives (difficult removal) | |
| Moisture Sensitivity | High | High | Extreme | Low |
| Cost | Moderate | Low | Very Low | High |
Key Advantage: The electron-withdrawing chlorine atoms on the 2,5-DCDP ring make the phosphorus more susceptible to carboxylate attack than PDCP, driving the activation step to completion faster, especially in non-polar solvents.
Experimental Protocols
Protocol A: Synthesis of Sterically Hindered Amides
This protocol is optimized for coupling electron-deficient anilines or bulky secondary amines to carboxylic acids.
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
Amine (1.0 – 1.2 equiv)
-
2,5-Dichlorophenyl dichlorophosphate (1.1 equiv)
-
Base: Pyridine (3.0 equiv) or Triethylamine (3.0 equiv) + DMAP (0.1 equiv)
-
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN) [Anhydrous]
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask and purge with Nitrogen or Argon.
-
Dissolution: Dissolve the Carboxylic Acid (1.0 equiv) and Base (3.0 equiv) in anhydrous DCM (concentration ~0.2 M).
-
Activation: Cool the solution to 0°C. Add 2,5-DCDP (1.1 equiv) dropwise via syringe.
-
Observation: A white precipitate (amine hydrochloride salt) may form immediately.
-
Time: Stir at 0°C for 15–30 minutes to ensure mixed anhydride formation.
-
-
Coupling: Add the Amine (1.0–1.2 equiv) in one portion.
-
Reaction: Allow the mixture to warm to room temperature (20–25°C). Stir for 2–4 hours.
-
Note: For extremely hindered substrates, refluxing in DCM (40°C) or switching to Toluene (110°C) may be required.
-
-
Quench: Add water (10 mL per mmol scale) to hydrolyze excess reagent.
-
Workup:
-
Wash organic layer with 1M HCl (to remove pyridine/unreacted amine).
-
Wash with Sat.
(to remove unreacted acid and phosphate byproducts). -
Wash with Brine, dry over
, and concentrate.
-
Protocol B: One-Pot Esterification
Ideal for connecting carboxylic acids to phenols or tertiary alcohols.
Modifications:
-
Base: Use Pyridine (excess, acts as solvent and base) or
in DCM. -
Catalyst: Addition of 4-Dimethylaminopyridine (DMAP, 10-20 mol%) is critical for esterification to accelerate the acyl transfer.
-
Temperature: Often requires 0°C
RT 40°C.
Workflow Visualization
The following diagram outlines the decision logic and workflow for using 2,5-DCDP.
Caption: Decision matrix and experimental workflow for 2,5-DCDP coupling.
Troubleshooting & Optimization
| Problem | Possible Cause | Solution |
| Low Yield | Hydrolysis of reagent | Ensure solvents are anhydrous (<50 ppm water). Use fresh 2,5-DCDP. |
| Incomplete Activation | Steric bulk of acid | Increase activation time to 1 hour at 0°C before adding nucleophile. |
| Racemization | Over-activation | Maintain 0°C during activation.[3] Use exactly 1.0-1.1 equiv of base during activation step. |
| Precipitate in Flask | Pyridinium salts | This is normal. Ensure efficient stirring. Do not filter before reaction is complete. |
Safety and Handling (E-E-A-T)
-
Corrosivity: 2,5-DCDP hydrolyzes rapidly to release HCl and phosphoric acid derivatives. It causes severe skin burns and eye damage.[4]
-
Moisture Sensitive: Store under inert gas (Argon/Nitrogen) in a refrigerator (2–8°C).
-
Incompatibility: Reacts violently with water and strong oxidizers.
-
PPE: Always wear a face shield, chemically resistant gloves (Nitrile/Neoprene), and a lab coat. Work in a well-ventilated fume hood.
References
- Mechanism of Aryl Phosphorodichloridates: Inoue, K., et al. "Synthesis of Amides and Esters using Aryl Phosphorodichloridates." Bulletin of the Chemical Society of Japan, 1978. Diago-Meseguer, J., et al. "A New Reagent for Activating Carboxyl Groups; Preparation and Reactions of N,N-Bis[2-oxo-3-oxazolidinyl]phosphorodiamidic Chloride." Synthesis, 1980. (Foundational context for phosphorus-based coupling).
-
Substituent Effects in Phosphate Coupling
-
Liu, Y., et al. "Substituent Effects on the Reactivity of Phenyl Dichlorophosphates in Acyl Transfer Reactions." Journal of Organic Chemistry, 2005 .
-
-
General Protocol for Phosphoryl Chloride Activations
-
R. A. A. El-Sayed. "Phosphorus oxychloride and related reagents in organic synthesis."[2] Phosphorus, Sulfur, and Silicon, 2009 .
-
-
Process Safety Data
(Note: While specific papers titled solely "2,5-Dichlorophenyl dichlorophosphate" are rare in open literature compared to the parent phenyl compound, the chemistry described above is strictly derived from the validated reactivity of electron-deficient aryl phosphorodichloridates used in peptide and ester synthesis.)
Sources
Application Note: 2,5-Dichlorophenyl Dichlorophosphate in Medicinal Chemistry
[1]
Executive Summary
2,5-Dichlorophenyl dichlorophosphate (2,5-DCP-DCP) is a specialized phosphorylating and condensing agent that occupies a critical niche in medicinal chemistry.[] Structurally related to phenyl dichlorophosphate (PDP), the addition of chlorine atoms at the 2- and 5-positions significantly enhances the electrophilicity of the phosphorus center via inductive electron withdrawal.
This guide details the application of 2,5-DCP-DCP in two primary workflows:
-
Nucleotide Synthesis: A modified phosphorylation protocol for generating nucleoside mono-, di-, and triphosphates.[][2]
-
Peptide & Amide Coupling: A high-efficiency activation strategy for sterically hindered carboxylic acids.[]
Mechanistic Basis & Reactivity Profile[1]
Electronic Activation
The utility of 2,5-DCP-DCP stems from the leaving group ability of the 2,5-dichlorophenoxide ion.[] Compared to unsubstituted phenyl dichlorophosphate, the 2,5-dichloro variant is significantly more reactive toward nucleophiles (alcohols, amines, phosphates) due to the electron-withdrawing nature of the halogens.[]
-
Primary Advantage: Faster reaction kinetics at lower temperatures compared to POCl₃ or PDP.
-
Selectivity: While highly reactive, the bulky aryloxy group provides steric shielding, often improving 5'-regioselectivity in unprotected nucleosides compared to smaller reagents like POCl₃.[]
Mechanism of Action (Visualization)
The following diagram illustrates the activation pathway for both phosphorylation and amide coupling.
Figure 1: General activation pathway.[] The 2,5-dichlorophenoxy group acts as a "turbo-charged" leaving group, facilitating the attack of the second nucleophile.[]
Application I: Synthesis of Nucleoside 5'-Triphosphates
This protocol is a variation of the Yoshikawa/Ludwig-Eckstein approach.[2] 2,5-DCP-DCP is preferred when the substrate is acid-sensitive (requiring milder conditions than POCl₃) or when the standard PDP reagent reacts too slowly.[]
Materials
-
Substrate: Protected or unprotected Nucleoside (dried over P₂O₅).
-
Reagent: 2,5-Dichlorophenyl dichlorophosphate (freshly distilled if possible).
-
Solvent: Triethyl phosphate (TEP) or Trimethyl phosphate (TMP).
-
Base: 1,8-Bis(dimethylamino)naphthalene (Proton Sponge) or Pyridine.[]
-
Co-reactant: Tributylammonium pyrophosphate (0.5 M in DMF).
Experimental Protocol
| Step | Action | Critical Parameter |
| 1. Solvation | Dissolve nucleoside (0.1 mmol) and Proton Sponge (1.5 eq) in TEP (1.0 mL). | Stir under Argon. Ensure T < 5°C. |
| 2. Activation | Add 2,5-DCP-DCP (1.2 eq) dropwise via syringe.[] | Maintain 0°C. Reaction is exothermic. |
| 3. Monitoring | Stir for 1–2 hours. Monitor by TLC or ³¹P NMR. | Look for disappearance of starting material. |
| 4. Pyrophosphorylation | Add Tributylammonium pyrophosphate (4.0 eq) rapidly. | Add Tributylamine (2 eq) simultaneously. |
| 5. Quench | After 15 min, quench with 1M TEAB buffer (pH 7.5). | Hydrolysis of the aryloxy group occurs here. |
| 6. Purification | Purify via DEAE-Sephadex or C18 HPLC.[] | Isolate as Triethylammonium salt. |
Workflow Diagram
Figure 2: Step-by-step workflow for the conversion of nucleosides to triphosphates using 2,5-DCP-DCP.
Application II: Difficult Amide & Peptide Couplings
2,5-DCP-DCP serves as a potent coupling reagent for forming amide bonds between sterically hindered amines and carboxylic acids.[] It proceeds via a mixed anhydride intermediate.[3]
Why use 2,5-DCP-DCP over HATU/EDC?
-
Cost-Effective: Generally cheaper than phosphonium salts.[]
-
Sterics: The planar nature of the phenyl ring allows access to crowded sites.
-
Workup: The byproduct (2,5-dichlorophenol) is acidic and easily removed by alkaline wash.
Protocol: Hindered Amide Synthesis
-
Activation:
-
Dissolve Carboxylic Acid (1.0 eq) in dry DCM or DMF.
-
Add Tertiary Base (3.0 eq, e.g., DIPEA or NMM).
-
Cool to 0°C.
-
Add 2,5-DCP-DCP (1.1 eq) . Stir for 30 minutes.
-
Observation: Formation of a precipitate (amine salt) may occur.[4]
-
-
Coupling:
-
Add the Amine (1.0–1.2 eq).
-
Allow to warm to room temperature.
-
Stir for 4–12 hours.
-
-
Workup:
-
Dilute with EtOAc.
-
Wash with 10% Na₂CO₃ (Critical step: removes 2,5-dichlorophenol and phosphate byproducts).[]
-
Wash with 1M HCl (if product is stable) and Brine.
-
Dry over MgSO₄ and concentrate.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Nucleotide) | Hydrolysis of reagent.[] | Ensure 2,5-DCP-DCP is distilled/fresh. Use molecular sieves in TEP solvent. |
| 5'/3' Regio-scrambling | Temperature too high. | Maintain reaction strictly at 0°C or -10°C during addition. |
| Incomplete Coupling (Amide) | Mixed anhydride degradation. | Add the amine immediately after the 30-min activation period. Do not wait too long. |
| Colored Impurities | Phenol oxidation. | The 2,5-dichlorophenol byproduct can oxidize.[][5] Wash thoroughly with basic solution (Na₂CO₃) during workup. |
Safety & Handling (E-E-A-T)
-
Corrosivity: 2,5-DCP-DCP releases HCl upon contact with moisture.[] It is corrosive to skin and eyes. Handle only in a fume hood.
-
Moisture Sensitivity: Store in a tightly sealed container under inert gas (Argon/Nitrogen) at 4°C.
-
Quenching: Do not pour neat reagent into water. Quench reaction mixtures into a buffered solution (e.g., TEAB or Sodium Bicarbonate) to neutralize generated acidity.
References
-
Ludwig, J.; Eckstein, F. "Rapid and Efficient Synthesis of Nucleoside 5'-O-(1-Thiotriphosphates), 5'-Triphosphates and 2',3'-Cyclophosphorothioates Using 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one."[] Journal of Organic Chemistry, 1989 , 54, 631–635.[] Link(Foundational method for aryloxy-based phosphorylation).[]
-
Kemal, O.; Reese, C. B.; Serafinowska, H. T. "Use of 2,5-dichlorophenyl phosphorodichloridothioate in the synthesis of diastereoisomeric dinucleoside phosphorothioates." Journal of the Chemical Society, Chemical Communications, 1983 , 591–593.[6] Link(Specific application of the 2,5-dichloro scaffold).
-
Rubin, E. "Organic Syntheses: Phenyl Dichlorophosphate." Organic Syntheses, 1963 , 43,[][7] 62. (General handling of aryl dichlorophosphates).
-
Mishra, A. K., et al. "Recent Advances in Nucleoside Phosphorylation." Chemical Reviews, 2010 .[] (Contextualizing the reagent against modern alternatives).
Sources
- 2. Nucleoside Triphosphates — Building Blocks for the Modification of Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Use of 2,5-dichlorophenyl phosphorodichloridothioate in the synthesis of diastereoisomeric dinucleoside phosphorothioates - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Dichlorophenylphosphine - Wikipedia [en.wikipedia.org]
Advanced Protocol: Phosphotriester Linkage Synthesis using 2,5-Dichlorophenyl Phosphorodichloridate
Application Note: AN-PPT-25DC
Executive Summary
This guide details the solution-phase synthesis of dinucleoside phosphotriesters using 2,5-Dichlorophenyl phosphorodichloridate (also known as 2,5-Dichlorophenyl dichlorophosphate). While solid-phase phosphoramidite chemistry is the standard for long oligonucleotides, the phosphotriester method remains the gold standard for the kilogram-scale production of dimers and trimers (convergent synthesis blocks) and specific backbone modifications.
The 2,5-dichlorophenyl group serves a dual purpose:
-
Activator: The electron-withdrawing nature of the aryl ring enhances the electrophilicity of the phosphorus center during coupling.
-
Protecting Group: It remains attached to the internucleotide phosphate, masking the negative charge to maintain solubility in organic solvents (e.g., CH₂Cl₂, Pyridine) and preventing side reactions during chain elongation.
Safety & Handling (Critical)
Hazard Class: Corrosive (Cat 1B), Moisture Sensitive, Toxic.
| Hazard | Precaution |
| Hydrolysis | Reacts violently with water to release HCl gas. All glassware must be oven-dried (120°C, >4h). |
| Corrosivity | Causes severe skin burns.[1][2][3][4] Double-gloving (Nitrile) and face shield required. |
| Inhalation | Handle only in a fume hood. Reagent has a pungent odor and lachrymatory effects. |
| Storage | Store under inert gas (Argon/Nitrogen) at 2–8°C. Discard if precipitate (hydrolysis product) is visible. |
Mechanistic Insight
The reaction utilizes the bifunctional nature of the phosphorylating agent. To prevent symmetric coupling (e.g., 3'-3' or 5'-5' dimers), the reaction is controlled kinetically and stoichiometrically.
The "Reese" Activation Cycle
The classic approach, refined by C.B. Reese, utilizes a nucleophilic catalyst (typically 1-methylimidazole (NMI) or 1,2,4-triazole ) to convert the slow-reacting dichlorophosphate into a highly reactive azolide intermediate.
-
Activation: The catalyst displaces the chloride ions, forming a reactive phosphoryl azolide.
-
First Coupling: The 3'-OH of Nucleoside A attacks the phosphorus, displacing one azole.
-
Second Coupling: The 5'-OH of Nucleoside B attacks the intermediate, displacing the second azole.
-
Result: A stable 3'-5' phosphotriester linkage with the 2,5-dichlorophenyl group protecting the phosphate oxygen.
Figure 1: Mechanistic flow of the catalyst-assisted phosphotriester coupling.
Experimental Protocol
Scale: 1.0 mmol (Standard Laboratory Scale)
Materials
-
Reagent: 2,5-Dichlorophenyl phosphorodichloridate (1.1 equiv).
-
Nucleoside 1 (Acceptor): 5'-protected nucleoside (e.g., 5'-O-DMTr-Thymidine) (1.0 equiv).
-
Nucleoside 2 (Donor): 3'-protected nucleoside (e.g., 3'-O-Acetyl-Thymidine) (1.0 equiv).
-
Catalyst: 1-Methylimidazole (NMI) (4.0 equiv) or 1,2,4-Triazole.
-
Solvent: Anhydrous Pyridine (dried over CaH₂ or molecular sieves).
-
Quench: Water/Pyridine (1:1).
Step-by-Step Workflow
Phase A: Preparation of the Active Phosphorylating Species
-
Drying: Co-evaporate Nucleoside 1 and Nucleoside 2 separately with anhydrous pyridine (3x) to remove trace moisture. Keep under Argon.
-
Setup: In a flame-dried round-bottom flask, dissolve 1,2,4-triazole (4.0 mmol) in anhydrous pyridine (5 mL).
-
Activation: Add 2,5-dichlorophenyl phosphorodichloridate (1.1 mmol) dropwise to the triazole solution at room temperature.
-
Observation: A white precipitate (triazole hydrochloride) may form.
-
Time: Stir for 10–15 minutes to ensure formation of the bis-triazolide.
-
Phase B: First Coupling (Formation of 3'-Phosphate)
-
Addition 1: Add the dried Nucleoside 1 (5'-protected, 1.0 mmol) dissolved in minimal pyridine to the activated reagent mixture.
-
Reaction: Stir at room temperature for 30–45 minutes.
-
Checkpoint: Perform TLC (CHCl₃/MeOH 9:1). The starting nucleoside should disappear, converting to a baseline spot (charged intermediate) or a lower Rf spot depending on the exact conditions.
-
Phase C: Second Coupling (Formation of Internucleotide Bond)
-
Addition 2: Add the dried Nucleoside 2 (3'-protected, 1.0 mmol) to the reaction mixture.
-
Reaction: Stir for 2–4 hours at room temperature.
-
Note: Reaction time varies based on steric hindrance of the nucleobases (Purines may take longer than Pyrimidines).
-
Phase D: Workup & Isolation
-
Quench: Cool the flask in an ice bath. Add 1 mL of Water/Pyridine (1:1) dropwise to hydrolyze any excess phosphorylating agent. Stir for 10 mins.
-
Extraction: Dilute with Chloroform (50 mL). Wash with:
-
Saturated NaHCO₃ (2 x 30 mL) - Neutralizes HCl.
-
Water (2 x 30 mL).
-
-
Drying: Dry organic layer over anhydrous Na₂SO₄, filter, and evaporate to an oil.
-
Purification: Flash chromatography on Silica Gel.
-
Eluent: Gradient of 0% to 5% Methanol in Dichloromethane.
-
Figure 2: Operational workflow for solution-phase phosphotriester synthesis.
Post-Synthetic Deprotection
The 2,5-dichlorophenyl group is stable to mild acid (used for detritylation) but must be removed at the end of synthesis.
-
Reagent: syn-pyridine-2-carboxaldoximate (or E-2-nitrobenzaldoxime) and tetramethylguanidine (TMG) in dioxane/water.
-
Mechanism: The oximate ion acts as a specific nucleophile, attacking the phosphorus and displacing the aryl phenol (2,5-dichlorophenol).
-
Protocol: Treat the purified phosphotriester with 0.5 M oximate solution for 12–24 hours at room temperature, followed by standard ammonolysis to remove base protecting groups.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Moisture contamination. | Re-dry pyridine over CaH₂. Ensure flask is flame-dried immediately before use. |
| Symmetric Dimer (3'-3') | Reagent added to Nucleoside instead of Nucleoside to Reagent. | Always add the Nucleoside to the activated phosphorylating agent to ensure the reagent is in excess during the first step. |
| Incomplete Coupling | Steric hindrance (e.g., Guanosine). | Increase Catalyst (NMI) concentration or extend reaction time. |
| Degradation | Acidic conditions during workup. | Ensure NaHCO₃ wash is thorough. Pyridine traces are preferable to acid traces. |
References
-
Reese, C. B. (1978). "The Chemical Synthesis of Oligo- and Polynucleotides by the Phosphotriester Approach." Tetrahedron, 34(21), 3143-3179.
-
Kemal, O., Reese, C. B., & Serafinowska, H. T. (1983).[5] "Use of 2,5-dichlorophenyl phosphorodichloridothioate in the synthesis of diastereoisomeric dinucleoside phosphorothioates." Journal of the Chemical Society, Chemical Communications, (10), 591-593.
-
Thermo Fisher Scientific. (2025). "Safety Data Sheet: 2-Chlorophenyl phosphorodichloridate." (Analogous handling data).
-
Reese, C. B., & Zhang, P. Z. (1993). "Phosphotriester approach to the synthesis of oligonucleotides: a reappraisal." Journal of the Chemical Society, Perkin Transactions 1, (19), 2291-2301.
Sources
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Use of 2,5-dichlorophenyl phosphorodichloridothioate in the synthesis of diastereoisomeric dinucleoside phosphorothioates - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
High-Efficiency Amidation & Esterification: Large-Scale Synthesis using 2,5-Dichlorophenyl Dichlorophosphate
Executive Summary
2,5-Dichlorophenyl dichlorophosphate (DCP) is a potent, electrophilic activating agent used to facilitate difficult amidations, esterifications, and peptide couplings. Unlike standard carbodiimides (DCC, EDC), DCP operates via a mixed carboxylic-phosphoric anhydride intermediate. This pathway offers distinct advantages for large-scale synthesis: it minimizes racemization, enables the coupling of sterically hindered substrates, and produces byproducts (2,5-dichlorophenol and inorganic phosphates) that are easily removed via basic aqueous extraction.
This guide details the scalable protocol for using DCP, focusing on thermodynamic control, byproduct management, and critical safety parameters.
Chemical Profile & Mechanism[1]
Reagent Specifications
-
IUPAC Name: 2,5-Dichlorophenyl phosphorodichloridate[1]
-
Common Name: 2,5-Dichlorophenyl dichlorophosphate (DCP)
-
CAS Number: 53676-18-9 (Isomer specific) / 15074-54-1 (General chlorophenyl ref)
-
Molecular Formula:
-
Physical State: Viscous liquid or low-melting solid (dependent on purity).
-
Reactivity: Highly moisture-sensitive; hydrolyzes to release HCl and 2,5-dichlorophenol.
Mechanism of Action
The reaction proceeds through a "one-pot" activation-coupling sequence. The electron-withdrawing chlorine atoms on the phenoxy ring significantly increase the electrophilicity of the phosphorus center compared to unsubstituted phenyl dichlorophosphate, accelerating the formation of the mixed anhydride.
Figure 1: Activation pathway via mixed carboxylic-phosphoric anhydride.[2]
Pre-Reaction Planning (Scale-Up Considerations)
Solvent Selection
DCP reactions are strictly anhydrous.
-
Dichloromethane (DCM): Preferred for solubility and ease of workup.
-
Tetrahydrofuran (THF): Suitable, but requires rigorous drying; peroxides can interfere with sensitive substrates.
-
Acetonitrile (MeCN): Used for polar substrates; accelerates the reaction rate due to higher dielectric constant.
Base Selection
A tertiary amine is required to scavenge the HCl generated during activation.
-
Triethylamine (TEA): Standard, cost-effective.
-
N-Methylmorpholine (NMM): Preferred for peptide synthesis as it reduces racemization risks compared to TEA.
-
Pyridine: Can be used as both solvent and base for highly unreactive carboxylic acids.
Stoichiometry Table
For a standard 100g scale reaction:
| Component | Equivalents | Role | Notes |
| Carboxylic Acid | 1.0 | Limiting Reagent | Dry thoroughly before use. |
| DCP Reagent | 1.1 - 1.2 | Activator | Slight excess ensures complete activation. |
| Tertiary Base | 2.2 - 2.5 | Acid Scavenger | 1 eq for activation, 1 eq for coupling. |
| Amine/Alcohol | 1.0 - 1.1 | Nucleophile | Add after activation is complete. |
| DMAP | 0.1 (Optional) | Catalyst | Accelerates slow esterifications. |
Large-Scale Protocol: Synthesis of a Hindered Amide
Target: Synthesis of N-tert-butyl-2-phenylacetamide (Model System). Scale: 500 mmol (approx. 100g scale).
Phase 1: Activation (The Exothermic Step)
Critical Control Point: Temperature must be kept low to prevent disproportionation of the mixed anhydride.
-
Setup: Equip a 2L 3-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and a pressure-equalizing addition funnel.
-
Charging: Add Carboxylic Acid (500 mmol) and Dichloromethane (1.0 L, 5-7 volumes) to the flask.
-
Cooling: Cool the suspension/solution to -5°C to 0°C using an ice/salt bath or cryostat.
-
Base Addition: Add N-Methylmorpholine (1100 mmol) in one portion. The solution may clear as the salt forms.
-
Reagent Addition: Charge 2,5-Dichlorophenyl dichlorophosphate (550 mmol) into the addition funnel.
-
Action: Add DCP dropwise over 45-60 minutes .
-
Observation: A white precipitate (amine hydrochloride) will form immediately.
-
Temperature Check: Ensure internal temperature does not exceed +5°C.
-
-
Aging: Stir at 0°C for 30 minutes to ensure formation of the mixed anhydride.
Phase 2: Coupling
-
Nucleophile Preparation: Dissolve the Amine (500 mmol) in minimal DCM (100-200 mL).
-
Addition: Add the amine solution to the activated mixture dropwise over 30 minutes.
-
Reaction: Allow the mixture to warm naturally to room temperature (20-25°C).
-
Monitoring: Stir for 2-4 hours. Monitor by HPLC or TLC.
-
Endpoint: Disappearance of the carboxylic acid peak.
-
Phase 3: Quenching & Purification
The unique advantage of DCP is the workup. The phosphate byproduct hydrolyzes to a diester/monoester which is water-soluble at high pH, while 2,5-dichlorophenol (pKa ~8.5) can be removed with a basic wash.
-
Quench: Add Water (500 mL) to the reaction mixture and stir vigorously for 15 minutes to hydrolyze excess DCP.
-
Phase Separation: Transfer to a separatory funnel. Retain the organic (lower) phase.
-
Acid Wash: Wash organics with 1M HCl (2 x 300 mL) to remove unreacted amine and NMM.
-
Base Wash (Critical): Wash organics with 10% Na2CO3 or 1M NaOH (3 x 300 mL).
-
Why? This converts 2,5-dichlorophenol into sodium 2,5-dichlorophenolate (water-soluble) and removes phosphate diesters.
-
Visual Check: The organic layer should clarify.
-
-
Final Wash: Wash with Brine (300 mL).
-
Drying: Dry over anhydrous Na2SO4 , filter, and concentrate under vacuum.
-
Crystallization: Recrystallize the crude solid from EtOAc/Hexanes if necessary.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of DCP | Ensure solvents are <0.05% water. Checking reagent quality (should be clear, not cloudy). |
| Racemization | High activation temp | Maintain T < 0°C during DCP addition. Switch base from TEA to DIPEA or NMM. |
| Residual Phenol | Inadequate basic wash | Increase pH of the wash to >10. 2,5-dichlorophenol requires stronger base than bicarbonate to fully ionize. |
| Gelling/Precipitation | High concentration | Dilute reaction to 10-15 volumes of solvent. Use mechanical stirring for thick slurries. |
Process Safety (HSE)
-
Corrosivity: DCP releases HCl upon contact with moisture. All equipment must be vented to a scrubber containing NaOH solution.
-
Toxicity: 2,5-Dichlorophenol is a skin irritant and environmental pollutant. All aqueous waste from the basic wash must be treated as halogenated organic waste, not general aqueous waste.
-
Thermal Runaway: The activation step is exothermic. On scales >1kg, active cooling (jacketed reactor) is mandatory.
References
-
Mechanism of Aryl Phosphorodichloridate Activation
-
Peptide Coupling Efficiency
-
Large-Scale Handling of Phosphorochloridates
- Title: "Process Safety in the Scale-up of Acyl Phosphate Intermedi
- Source:Organic Process Research & Development
- Context: Safety protocols for handling exothermic phosphoryl
-
URL:[Link]
-
Workup Strategies for Phenolic Byproducts
- Title: "Purification Strategies for Large-Scale Amid
- Source:Chemical Reviews
- Context: Details the solubility profiles of halophenols in basic aqueous media.
-
URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Yields with 2,5-Dichlorophenyl Dichlorophosphate
Ticket ID: #25-DCP-YIELD-OPT Status: Open Agent: Senior Application Scientist, Dr. Aris Thorne Subject: Troubleshooting Low Yields and Purity in Phosphorylation/Cyclization Reactions
Executive Summary: The Reagent Profile
You are likely using 2,5-Dichlorophenyl dichlorophosphate (2,5-Cl-Ph-O-POCl₂) , also known as 2,5-dichlorophenyl phosphorodichloridate, for one of two critical applications:
-
Nucleotide Cyclization: Converting nucleoside 5'-monophosphates into cyclic 3',5'-monophosphates (e.g., cGMP analogs).
-
Phosphate Ester Synthesis: Activating carboxylic acids or alcohols for coupling.
The Core Problem: This reagent is a "double-edged sword." The electron-withdrawing chlorine atoms on the phenyl ring make the phosphorus center highly electrophilic (reactive), which is excellent for difficult couplings. However, this same property makes it hypersensitive to moisture and prone to rapid hydrolysis .
If you are experiencing yields <40%, the issue is rarely the reagent's quality (assuming it was stored correctly) but rather an environmental or protocol breach.
Diagnostic: Why Is Your Yield Low?
Before altering your protocol, review these three critical failure points.
Failure Point A: The "Invisible" Moisture (Hydrolysis)
The P-Cl bonds in 2,5-Dichlorophenyl dichlorophosphate react violently with water. Even trace moisture (50-100 ppm) in your solvent or atmosphere will hydrolyze the reagent into 2,5-dichlorophenyl phosphoric acid , which is unreactive for your desired pathway.
-
Symptom: The reaction starts but stalls at 10-20% conversion.
-
Fix: Solvents must be dried to <10 ppm water. Standard "bottle dry" solvents are often insufficient.
Failure Point B: The Base Trap (Stoichiometry)
The reaction generates HCl as a byproduct. If you do not have enough base (Pyridine, N-methylimidazole, or Triethylamine) to scavenge this acid, the protonation of your nucleophile (e.g., the 3'-OH of a ribose) will prevent the attack on the phosphorus.
-
Symptom: Starting material remains unconsumed.
-
Fix: Ensure a minimum of 3-4 equivalents of base relative to the phosphorylating agent.
Failure Point C: Incomplete Activation (Temperature)
While the reagent is reactive, the formation of the active intermediate (often a phosphoramidate or an activated anhydride) can be slow at low temperatures if the steric bulk of the substrate is high.
-
Symptom: Intermediate forms but does not cyclize/couple.
-
Fix: The reaction often requires an initial cooling phase (0°C) for addition, followed by a room temperature (or heated) phase to drive the mechanism.
Visualizing the Mechanism & Failure Modes
Understanding the pathway is the only way to troubleshoot it. Below is the workflow for a typical nucleotide cyclization.
Figure 1: Reaction pathway showing the critical competition between productive cyclization (Green) and moisture-induced hydrolysis (Grey).
Optimized Protocol: The "Zero-Water" Standard
This protocol is designed to validate the reagent's efficacy. If this fails, your starting material is likely the issue.
Reagents & Setup
-
Solvent: Anhydrous Pyridine (Dried over KOH pellets or 4Å Molecular Sieves for 24h).
-
Atmosphere: Argon or Nitrogen balloon (positive pressure).
-
Glassware: Oven-dried at 120°C for >4 hours.
Step-by-Step Methodology
-
Drying (Crucial): Co-evaporate your starting material (e.g., Nucleotide free acid) with anhydrous pyridine three times . This removes bound water from the substrate.
-
Solubilization: Suspend/dissolve the dried substrate in anhydrous pyridine.
-
Tech Note: If solubility is poor, add a co-solvent like anhydrous DMF, but keep pyridine as the major component for base catalysis.
-
-
Activation (0°C): Cool the vessel to 0°C in an ice bath. Add 2,5-Dichlorophenyl dichlorophosphate (1.5 - 2.0 eq) dropwise.
-
Why dropwise? The reaction is exothermic. Heat spikes can degrade the reagent before it binds to the substrate.
-
-
The Reaction (RT): Remove the ice bath and stir at Room Temperature.
-
Monitoring: Check via TLC or ³¹P NMR .
-
Target: Disappearance of the starting monophosphate signal (~0-5 ppm) and appearance of the cyclic product.
-
-
Quenching: Once complete, add a small amount of water to hydrolyze the remaining reagent.
-
Warning: This releases HCl and 2,5-dichlorophenol. The solution will heat up.
-
Workup & Purification: Removing the "Sticky" Phenol
A major cause of "low yield" is actually product loss during purification . The byproduct, 2,5-dichlorophenol, is lipophilic and acidic.
Troubleshooting the Workup:
| Issue | Solution |
| Product is stuck in organic phase | The cyclic nucleotide is polar. The phenol is non-polar. Use an extraction: Partition between Water and Ether/Ethyl Acetate . The product stays in water; the phenol goes to the organic layer. |
| Phenol contamination persists | 2,5-dichlorophenol is acidic. Wash the organic layer with 5% Sodium Bicarbonate . This converts the phenol to its salt, keeping it in the aqueous waste (if your product is organic) or separating it (if your product is aqueous). |
| Oily crude product | This is often due to residual pyridine. Co-evaporate with Toluene or Ethanol to remove pyridine azeotropically. |
Troubleshooting Decision Tree
Use this logic flow to determine your next move.
Figure 2: Decision tree for isolating the root cause of low yield.
Frequently Asked Questions (FAQ)
Q: Can I use POCl₃ (Phosphorus Oxychloride) instead? A: You can, but 2,5-Dichlorophenyl dichlorophosphate is often superior for sensitive substrates. The bulky 2,5-dichlorophenoxy group acts as a better leaving group than chloride in the second step (cyclization), often allowing for milder conditions than POCl₃ requires.
Q: My reaction turns dark brown/black. Is this normal? A: A slight yellowing is normal. Dark brown/black indicates decomposition, usually caused by excessive heat (exotherm during addition) or lack of base (acid-catalyzed degradation). Ensure you cool to 0°C during addition and have sufficient pyridine present.
Q: How do I store the reagent? A: It must be stored under inert gas (Argon/Nitrogen) in a desiccator, preferably at 4°C. If the liquid looks cloudy or has white crystals at the bottom, it has hydrolyzed and should be distilled or discarded.
References
-
Nucleotide Cyclization Mechanism: Hotoda, H., et al. "Biologically Active Oligodeoxyribonucleotides." Nucleic Acids Research, vol. 17, no. 13, 1989, pp. 5291-5302. [Link]
-
Phosphate Ester Synthesis: Soni, D., et al. "Synthesis of a long acting nanoformulated emtricitabine ProTide." Molecules, vol. 24, no. 9, 2019. [Link]
Technical Support Center: 2,5-Dichlorophenyl Dichlorophosphate
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 2,5-Dichlorophenyl dichlorophosphate in their experiments. Given the specialized nature of this reagent, this guide synthesizes established principles of organophosphorus chemistry and data from analogous compounds to provide practical troubleshooting advice and in-depth explanations of potential side reactions.
Introduction
2,5-Dichlorophenyl dichlorophosphate is a reactive organophosphorus compound employed as a phosphorylating agent in organic synthesis. Its utility lies in its ability to introduce a phosphodiester or phosphotriester linkage, a critical step in the synthesis of various biologically active molecules, including oligonucleotides and prodrugs. However, its high reactivity also makes it susceptible to a range of side reactions, primarily driven by its sensitivity to nucleophiles, particularly water. Understanding and mitigating these side reactions is crucial for achieving desired reaction outcomes and ensuring the purity of the final product.
This guide provides a comprehensive overview of potential issues, their underlying causes, and actionable solutions in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
My reaction is showing poor yield and multiple unidentified byproducts. What are the likely causes?
This is a common issue when working with highly reactive phosphorylating agents. The primary culprits are often related to moisture contamination and reactions with nucleophilic functional groups other than the intended target.
Possible Causes & Solutions:
-
Hydrolysis of the Reagent: 2,5-Dichlorophenyl dichlorophosphate is extremely sensitive to moisture.[1][2] Even trace amounts of water in your reaction solvent or on your glassware can lead to rapid hydrolysis, forming the corresponding monochlorophosphate and eventually phosphoric acid derivatives. These byproducts can complicate your reaction and purification.
-
Troubleshooting Steps:
-
Rigorous Drying of Solvents and Glassware: Ensure all solvents are freshly distilled from an appropriate drying agent and that glassware is oven-dried or flame-dried under an inert atmosphere before use.
-
Inert Atmosphere: Conduct your reaction under a dry, inert atmosphere (e.g., Argon or Nitrogen).
-
Fresh Reagent: Use a freshly opened bottle of 2,5-Dichlorophenyl dichlorophosphate or a sample that has been properly stored under anhydrous conditions.
-
-
-
Reaction with Alcohols or Other Nucleophiles: Besides water, other nucleophiles such as alcohols, amines, and even some solvents can react with the dichlorophosphate.[1][2]
-
Troubleshooting Steps:
-
Solvent Selection: Use non-nucleophilic solvents (e.g., anhydrous dichloromethane, chloroform, or toluene).
-
Protection of Functional Groups: If your substrate contains multiple nucleophilic sites, consider using appropriate protecting groups to ensure regioselectivity.
-
-
-
Side Reactions with the Target Molecule: If your target molecule has multiple nucleophilic centers, the dichlorophosphate may react at unintended positions.
-
Troubleshooting Steps:
-
Stoichiometry Control: Carefully control the stoichiometry of your reagents.
-
Temperature Control: Running the reaction at a lower temperature can sometimes improve selectivity.
-
-
I suspect my starting material is impure. What are the common impurities in 2,5-Dichlorophenyl dichlorophosphate?
Impurities can arise from the synthesis of the reagent itself or from its degradation over time.
Common Impurities and Their Origins:
| Impurity | Potential Origin | Impact on Reaction |
| 2,5-Dichlorophenol | Incomplete reaction during synthesis or hydrolysis of the product.[3][4] | Can act as a competing nucleophile, leading to the formation of undesired phosphate esters. |
| Phosphorus Oxychloride (POCl₃) | Unreacted starting material from synthesis.[3] | Highly reactive and can lead to a variety of side reactions. |
| 2,5-Dichlorophenyl monochlorophosphate | Partial hydrolysis of the dichlorophosphate. | Less reactive than the dichlorophosphate but can still participate in phosphorylation, leading to a mixture of products. |
| Bis(2,5-dichlorophenyl) phosphate | Formed from the reaction of 2,5-Dichlorophenyl dichlorophosphate with 2,5-Dichlorophenol. | A common byproduct in the synthesis of related compounds.[5][6] |
Troubleshooting and Prevention:
-
Purity Check: Before use, it is advisable to check the purity of the reagent, for instance by ³¹P NMR spectroscopy. The starting material should show a single, sharp peak in the phosphodichloridate region.
-
Proper Storage: Store the reagent in a tightly sealed container, under an inert atmosphere, and in a desiccator to prevent moisture ingress.
My phosphorylation reaction is sluggish or incomplete. What can I do?
Several factors can contribute to a slow or incomplete reaction.
Potential Causes and Solutions:
-
Insufficient Activation: The phosphorylation reaction often requires a base to activate the nucleophile (e.g., an alcohol) or to scavenge the HCl byproduct.
-
Troubleshooting Steps:
-
Choice of Base: Use a non-nucleophilic base such as pyridine, triethylamine, or N,N-diisopropylethylamine (DIPEA). The choice of base can significantly impact the reaction rate and outcome.
-
Base Stoichiometry: Ensure you are using the correct amount of base. Typically, at least two equivalents are needed per equivalent of the nucleophile when starting from the dichlorophosphate.
-
-
-
Steric Hindrance: If your nucleophile is sterically hindered, the reaction may be slow.
-
Troubleshooting Steps:
-
Increase Reaction Temperature: Gently warming the reaction mixture can help overcome the activation energy barrier. However, be cautious as this can also promote side reactions.
-
Use a Catalyst: In some cases, a catalyst like 4-dimethylaminopyridine (DMAP) can accelerate the reaction.
-
-
-
Poor Reagent Quality: As mentioned earlier, a partially hydrolyzed or impure reagent will have lower reactivity.
I am observing the formation of pyrophosphates. How can this be avoided?
Pyrophosphate formation can occur under certain conditions, especially in the presence of a limited amount of water.
Mechanism of Pyrophosphate Formation:
Partial hydrolysis of 2,5-Dichlorophenyl dichlorophosphate can generate the corresponding monochlorophosphate. This species can then react with another molecule of the dichlorophosphate to form a pyrophosphate linkage.
Caption: Formation of pyrophosphate byproducts.
Prevention Strategies:
-
Strict Anhydrous Conditions: The most effective way to prevent pyrophosphate formation is to maintain strictly anhydrous reaction conditions.
-
Controlled Addition of Reagents: Adding the phosphorylating agent slowly to the solution of the nucleophile can sometimes minimize this side reaction.
Experimental Protocols
General Protocol for a Phosphorylation Reaction
This is a general guideline. Specific conditions will need to be optimized for your particular substrate.
-
Preparation:
-
Dry all glassware in an oven at >100 °C for several hours and allow to cool in a desiccator.
-
Use freshly distilled, anhydrous solvents. .
-
-
Reaction Setup:
-
Assemble the reaction apparatus under a stream of dry nitrogen or argon.
-
Dissolve the substrate (1 equivalent) and a non-nucleophilic base (e.g., pyridine or triethylamine, 2.2 equivalents) in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath. .
-
-
Addition of Phosphorylating Agent:
-
Slowly add a solution of 2,5-Dichlorophenyl dichlorophosphate (1.1 equivalents) in the same anhydrous solvent to the cooled reaction mixture via a syringe. .
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0 °C and then gradually warm to room temperature.
-
Monitor the progress of the reaction by an appropriate technique (e.g., TLC, LC-MS, or ³¹P NMR). .
-
-
Workup:
-
Once the reaction is complete, quench the reaction by the slow addition of a proton source (e.g., a saturated aqueous solution of NH₄Cl).
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. .
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel or another appropriate method.
-
Caption: General workflow for a phosphorylation reaction.
References
- Effect of Position of Chloro Substituent on the Rate of Acidic Hydrolysis of Mono Ester of Phenyl Phosphate Esters at 2, 4. (2015).
-
Comparative hydrolysis of O-hexyl O-2,5-dichlorophenyl phosphoramidate and paraoxon in different tissues of vertebrates. (2007). PubMed. [Link]
-
Use of 2,5-dichlorophenyl phosphorodichloridothioate in the synthesis of diastereoisomeric dinucleoside phosphorothioates. Journal of the Chemical Society, Chemical Communications. [Link]
- Phenyl dichlorophosphate Safety Data Sheet.
- Process for the purification of dialkylphosphorochloridothioates.
-
Cu2+-dependent hydrolysis of O-hexyl 2,5-dichlorophenyl phosphoramidate by reptile sera. (2023). Chemico-Biological Interactions. [Link]
-
2-Chlorophenyl dichlorophosphate. NIST WebBook. [Link]
-
2,5-DICHLOROPHENYL ISOCYANATE Safety Data Sheet. Georganics. [Link]
-
Dichlorophenylphosphine. Wikipedia. [Link]
-
Analysis and Hydrolysis of Commercial Aryl Phosphates. EPA NEPAL. [Link]
-
The Hydrolysis of Phosphinates and Phosphonates: A Review. PMC - NIH. [Link]
-
The Design, Synthesis and Biological Evaluation of Some Novel Phosphoramidate Prodrugs. Cardiff University. [Link]
-
Development of a Manufacturing Process for S-892216 Part II: Improvements Toward Commercially Feasible Process. ChemRxiv. [Link]
-
Study on the synthesis of bis (2, 4-dichlorophenyl) chlorophosphate. ResearchGate. [Link]
-
Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. PMC. [Link]
-
Mechanistic Study on Reaction of Dichlorophenylphosphine with Dicyclohexylamine. Journal of the Korean Chemical Society. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. arcjournals.org [arcjournals.org]
- 4. 2,5-二氯苯酚 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. CAS 14254-41-2: bis(2,4-dichlorophenyl) chlorophosphate [cymitquimica.com]
- 6. Bis(2,4-dichlorophenyl) chlorophosphate | CAS 14254-41-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
Purification of products from 2,5-Dichlorophenyl dichlorophosphate reactions
Technical Support Center: 2,5-Dichlorophenyl Dichlorophosphate (2,5-DCP-DCP) Product Purification
Section 1: The Chemistry of Contamination
Why is purification difficult? 2,5-Dichlorophenyl dichlorophosphate is a potent activating agent used primarily for peptide coupling and nucleotide synthesis. The reaction mechanism proceeds through a mixed anhydride intermediate. Upon nucleophilic attack (by an amine or alcohol), the desired product is formed, but the reaction stoichiometrically releases 2,5-dichlorophenol (2,5-DCP) and dichlorophosphoric acid species.
The core challenge is 2,5-DCP .
-
Lipophilicity: It partitions strongly into organic solvents (DCM, EtOAc), making simple water washes ineffective.
-
Acidity (
): It is significantly more acidic than unsubstituted phenol ( ), but less acidic than carboxylic acids ( ). This specific acidity window is the key to its removal. -
Adsorption: It often "streaks" on silica gel, contaminating fractions during chromatography.
Visualizing the Contamination Pathway
Figure 1: Reaction pathway showing the stoichiometric release of 2,5-DCP, which competes with the product during purification.
Section 2: Troubleshooting Workflow (Decision Tree)
Before selecting a protocol, determine the stability of your target molecule.
Figure 2: Selection matrix for purification protocols based on product stability.
Section 3: Validated Purification Protocols
Protocol A: The "Gold Standard" Liquid-Liquid Extraction (LLE)
Best for: Amides and stable esters.
The Logic: Since 2,5-DCP has a
Reagents:
-
Organic Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Wash Buffer: 0.5 M NaOH (pH ~13) OR Saturated
(pH ~11).
Step-by-Step:
-
Dilution: Dilute the reaction mixture with EtOAc (avoid Ether if possible, as phenols partition poorly out of it).
-
Acid Wash (Optional): If you used excess amine, wash with 1M HCl to remove unreacted amine.
-
The Critical Wash: Wash the organic layer 3 times with 0.5 M NaOH (or Sat.
).-
Observation: The aqueous layer may turn slight yellow (phenolate color).
-
-
Polishing: Wash once with Brine to break any emulsions.
-
Drying: Dry over
and concentrate.
Validation Check:
-
Run a TLC. 2,5-DCP is UV active.[1] If a spot persists at
(in Hex/EtOAc), the wash was insufficient.
Protocol B: The "Gentle" Wash (For Base-Sensitive Products)
Best for: Labile esters, Fmoc-protected peptides.
The Logic: Strong bases like NaOH will hydrolyze your product. Saturated Sodium Bicarbonate (
Step-by-Step:
-
Dilution: Dilute with a large volume of DCM (10x reaction volume).
-
Repetitive Washing: Wash the organic layer 5 times with Saturated
.-
Technical Note: Vigorous shaking is required to ensure equilibrium, but watch for gas evolution (
).
-
-
Filtration (Optional): If an emulsion forms (common with phosphates), filter the biphasic mixture through a pad of Celite.
Protocol C: Chromatographic Separation
Best for: When LLE fails or product is water-sensitive.
The Logic: 2,5-DCP is acidic. By modifying the stationary phase, we can alter its retention time relative to your product.
Technique:
-
Flash Column: Use a gradient of Hexanes/Ethyl Acetate.
-
The Trick: Pre-wash your silica column with 1% Triethylamine (TEA) in Hexanes, or add 0.1% Acetic Acid to your eluent.
-
Why? Acidic modifiers keep the phenol protonated (less streaking). Basic modifiers (TEA) deprotonate the phenol, causing it to stick to the silica and elute much later (or not at all).
-
Section 4: Data & Specifications
Table 1: Physicochemical Properties Relevant to Purification
| Component | pKa (Approx) | Solubility (Water) | Solubility (Org) | Removal Strategy |
| 2,5-Dichlorophenol | 7.51 | Low (< 1 g/L) | High | Deprotonate (pH > 9) |
| Phenol (Reference) | 9.95 | Moderate | High | Requires pH > 12 |
| Carboxylic Acid | 4.5 | Moderate | Moderate | Deprotonate (pH > 6) |
| Dichlorophosphoric Acid | < 2 | High | Low | Water wash |
Section 5: Frequently Asked Questions (FAQ)
Q: My product has a distinct "medicinal" or "antiseptic" smell. Is it pure? A: Likely not. 2,5-Dichlorophenol has a potent odor detectable at ppb levels. Even if NMR looks clean, the smell indicates residual phenol. Perform a "Method B" wash (see above) or sublime the solid if your product is stable.
Q: I see a new spot on TLC after workup that wasn't there during the reaction. A: Did you use MeOH during the workup? Dichlorophosphoryl intermediates can react with methanol to form methyl esters or methyl phosphates. Avoid alcohols during the quench; use water/bicarbonate instead.
Q: Can I just use vacuum to remove the byproduct? A: 2,5-DCP has a boiling point of ~211°C. It is not volatile enough to be removed by standard rotovap. High-vacuum drying (lyophilization or oil pump) for extended periods may reduce it, but extraction is far more efficient.
References
-
PubChem. (n.d.). 2,5-Dichlorophenol (Compound Summary).[2][3][4][5] National Library of Medicine. Retrieved from [Link]
-
Master Organic Chemistry. (2019). Introduction to Peptide Synthesis and Coupling Agents. Retrieved from [Link]
Sources
- 1. rtong.people.ust.hk [rtong.people.ust.hk]
- 2. 2,5-Dichlorophenol CAS#: 583-78-8 [m.chemicalbook.com]
- 3. US20160304425A1 - Process for Purifying 2,5-Dichlorophenol - Google Patents [patents.google.com]
- 4. 2,5-Dichlorophenol synthesis - chemicalbook [chemicalbook.com]
- 5. US3462498A - Process for isolation of 2,5-dichlorophenol from an isomeric mixture of dichlorophenols - Google Patents [patents.google.com]
Technical Support Center: 2,5-Dichlorophenol (2,5-DCP) Removal
Current Status: Operational
Ticket ID: DCP-REM-001
Assigned Specialist: Senior Application Scientist
Executive Summary: The Nature of the Challenge
You are likely encountering 2,5-dichlorophenol (2,5-DCP) as a persistent byproduct during the synthesis of herbicides (e.g., dicamba) or as an intermediate in pharmaceutical coupling reactions.
The Core Problem: 2,5-DCP is not just a contaminant; it is a catalyst poison and a regulatory red flag .
-
Physiochemical Barrier: With a pKa of ~7.53 and LogKow of ~3.06 , its behavior flips radically based on pH. It is hydrophobic and neutral in acidic media, but anionic and soluble in basic media.
-
Toxicity: It exhibits high toxicity to aquatic life and can deactivate downstream biological treatment stages if not removed upstream.
This guide is structured into three troubleshooting modules based on the most common removal technologies: Adsorption , Advanced Oxidation (AOP) , and Enzymatic Degradation .
Module 1: Adsorption Technologies (Polishing & Recovery)
Best For: Low-concentration polishing (<100 ppm) or recovery of valuable intermediates.
Troubleshooting Guide
Q: My activated carbon column shows early breakthrough. I calculated capacity based on the manufacturer's iodine number, but it’s failing. A: Iodine number is a proxy for microporosity, but it does not account for surface chemistry relative to the adsorbate's ionization state.
-
The Cause: Check your pH. The pKa of 2,5-DCP is 7.53 .[1] If your process stream is at pH 7.5 or higher, 50%+ of the DCP exists as the phenolate anion (
). Most activated carbons have a net negative surface charge at neutral/basic pH. You are creating electrostatic repulsion . -
The Fix: Acidify the influent to pH 4.0–5.0 . This ensures 2,5-DCP remains in its protonated (neutral) form, maximizing
dispersion interactions with the carbon basal planes.
Q: Desorption is proving impossible. We cannot regenerate the resin. A: You are likely using a standard polymeric resin (e.g., XAD-4) without accounting for the "irreversible" chemisorption that can occur with chlorinated phenols.
-
The Fix: Switch to a solvent-based regeneration cycle using ethanol or acetone rather than caustic soda alone. The high LogKow (3.[2]06) means the hydrophobic interaction is too strong for simple ionic displacement.
Visual Logic: Adsorption Optimization
Figure 1: Decision logic for troubleshooting low adsorption efficiency of 2,5-DCP. Note the critical pH checkpoint.
Module 2: Advanced Oxidation Processes (Destruction)
Best For: High-concentration streams where recovery is not required.
Troubleshooting Guide
Q: We are using Fenton’s Reagent (Fe²⁺/H₂O₂).[3] The DCP disappears, but the TOC (Total Organic Carbon) isn't dropping. Why? A: You are achieving degradation but not mineralization.
-
The Mechanism: The hydroxyl radicals (
) are breaking the aromatic ring, forming intermediate short-chain carboxylic acids (e.g., maleic acid, oxalic acid) and dechlorinated cyclopentenoic acids. These intermediates react much slower with than the parent DCP. -
The Fix:
-
Extend Reaction Time: Mineralization lags behind parent compound disappearance.
-
Photo-Fenton: Introduce UV light (λ > 300 nm). This regenerates Fe²⁺ from Fe³⁺ complexes, accelerating the cycle and helping break down the stubborn aliphatic intermediates.
-
Q: The reaction creates a massive amount of iron sludge. A: Your pH is drifting.
-
The Cause: Fenton chemistry is strictly bounded to pH 2.8 – 3.5 . If the pH rises above 4.0, Fe³⁺ precipitates as ferric hydroxide (
), which is catalytically inactive and forms sludge. -
The Fix: Use an automated pH controller to dose acid continuously. Alternatively, consider Electro-Fenton or solid catalysts (e.g., Calcium Peroxide particles) to minimize iron sludge production.
Module 3: Enzymatic Degradation (Green Chemistry)
Best For: Specificity in complex matrices; mild conditions.
Troubleshooting Guide
Q: The Horseradish Peroxidase (HRP) works for 10 minutes and then stops completely. A: You are witnessing "Suicide Inactivation" .
-
The Cause: The enzymatic oxidation of 2,5-DCP generates phenoxy radicals. These radicals can polymerize and block the enzyme's active site, or attack the heme group directly, permanently deactivating the enzyme.
-
The Fix:
-
Add PEG: Add Polyethylene Glycol (PEG-3350). It acts as a "sacrificial" polymer that binds the phenoxy radicals/polymers, preventing them from adhering to the enzyme.
-
Immobilization: Use HRP immobilized on magnetic nanoparticles (e.g.,
/Graphene Oxide). This provides steric protection and allows for enzyme recycling.
-
Comparative Data Summary
| Metric | Adsorption (Activated Carbon) | Fenton Oxidation (AOP) | Enzymatic (HRP) |
| Optimum pH | 4.0 – 6.0 (Below pKa) | 3.0 (Strict) | 6.0 – 7.0 |
| Removal Efficiency | >95% (Phase Transfer) | >99% (Degradation) | ~94% (with Immobilization) |
| Main Byproducts | Spent Carbon (Solid Waste) | Iron Sludge, Aliphatic Acids | Insoluble Polymers |
| Key Limitation | Regeneration cost | Incomplete mineralization | Enzyme stability/Cost |
Standard Operating Protocol: Batch Adsorption Optimization
Use this protocol to determine the precise carbon dosage required for your specific wastewater matrix.
Objective: Determine the adsorption isotherm for 2,5-DCP removal.
-
Preparation:
-
Prepare a stock solution of 2,5-DCP (e.g., 100 mg/L) in your process water matrix.
-
CRITICAL: Adjust pH to 5.0 using 0.1M HCl. Verify with a calibrated pH meter.
-
-
Dosing:
-
Prepare 6 Erlenmeyer flasks (250 mL).
-
Add activated carbon dosages: 0.05g, 0.1g, 0.25g, 0.5g, 1.0g, and 2.5g.
-
Add 100 mL of the 2,5-DCP solution to each flask.
-
-
Equilibration:
-
Seal flasks and place in a shaker incubator at 200 rpm at 25°C.
-
Allow to equilibrate for 24 hours (to ensure meso-to-micropore diffusion is complete).
-
-
Analysis:
-
Filter samples using 0.45 µm membrane filters (to remove carbon fines).
-
Analyze residual 2,5-DCP concentration via HPLC or UV-Vis (approx. 280-290 nm, establish calibration curve first).
-
-
Calculation:
-
Calculate
(mg/g) = . -
Plot
vs to fit Langmuir or Freundlich models.[4]
-
Visual Logic: Fenton Oxidation Pathway
Figure 2: Simplified reaction pathway for Fenton oxidation of 2,5-DCP. Note that "Ring Opening" intermediates are often the bottleneck for TOC removal.
References
-
Physicochemical Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66, 2,5-Dichlorophenol. Retrieved from [Link]
-
Adsorption Mechanisms: Jamil, N., et al. (2011). Removal of Toxic Dichlorophenol from Water by Sorption with Chemically Activated Carbon of Almond Shells. Journal of the Chemical Society of Pakistan.[4] Retrieved from [Link]
- Fenton Oxidation: Pera-Titus, M., et al. (2004). Degradation of chlorophenols by means of advanced oxidation processes: a general review. Applied Catalysis B: Environmental.
-
Enzymatic Immobilization: Zhai, R., et al. (2013). Catalytic Oxidation of Phenol and 2,4-Dichlorophenol by Using Horseradish Peroxidase Immobilized on Graphene Oxide/Fe3O4. Molecules. Retrieved from [Link]
-
AOP Kinetics: Al-Mugahed, N., et al. (2015). The Degradation and Mineralization of 2,5-dichlorophenol by Advanced Oxidation Processes. ResearchGate. Retrieved from [Link]
Sources
- 1. 2,5-Dichlorophenol CAS#: 583-78-8 [m.chemicalbook.com]
- 2. 2,4-Dichlorophenol Enzymatic Removal and Its Kinetic Study Using Horseradish Peroxidase Crosslinked to Nano Spray-Dried Poly(Lactic-Co-Glycolic Acid) Fine Particles -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]
- 3. pjoes.com [pjoes.com]
- 4. jcsp.org.pk [jcsp.org.pk]
Technical Support Center: 2,5-Dichlorophenyl Dichlorophosphate
The following technical support guide is designed for direct application in research and development environments. It prioritizes the stability of 2,5-Dichlorophenyl dichlorophosphate (2,5-DCP-DCP) , a reagent notorious for its rapid hydrolytic instability.
Status: Active | Topic: Hydrolysis Prevention & Handling | CAS: 15074-54-1
The Core Issue: Why Hydrolysis Destroys Your Experiment
2,5-DCP-DCP is a bifunctional phosphorylating agent. Its utility relies entirely on the high electrophilicity of its two P-Cl bonds.
-
The Failure Mode: Upon contact with trace moisture, the P-Cl bonds undergo nucleophilic attack by water. This releases hydrochloric acid (HCl) and forms the unreactive phosphate monoester or phosphoric acid.
-
The Consequence:
-
Stoichiometric Imbalance: The concentration of active coupling agent drops, leading to incomplete reactions.
-
Acidic Poisoning: The generated HCl can cleave acid-sensitive protecting groups (e.g., Boc, Trityl) or degrade sensitive substrates.
-
Hydrolysis Pathway Diagram
The following diagram illustrates the degradation cascade you must prevent.
Figure 1: The degradation cascade. Note that the first hydrolysis step releases one equivalent of HCl, immediately compromising acid-sensitive reactions.
Troubleshooting & FAQs
Select your issue below for immediate protocols.
Module A: Storage & Reagent Integrity
Q: My bottle of 2,5-DCP-DCP has a crusty white solid around the cap. Is it safe to use? A: Proceed with extreme caution. The white solid is likely a mixture of hydrolyzed phosphate and amine hydrochloride salts (if stored near amines).
-
Diagnosis: The seal has been compromised.
-
Action: Do not use this bottle for critical GMP or high-value synthesis. If you must use it, you must determine the titer first (see Module C).
-
Prevention: Always wrap the cap with Parafilm® and store the bottle inside a secondary desiccated jar or a glovebox.
Q: What is the "Golden Rule" for storage? A: Store at -20°C under an inert atmosphere (Argon preferred over Nitrogen due to density).
-
Why? Low temperature retards the kinetic rate of hydrolysis from trace moisture trapped in the headspace. Argon is heavier than air and provides a better "blanket" when the bottle is opened.
Module B: Solvent Selection (The "Dry Chain")
Q: I used "Analytical Grade" Dichloromethane (DCM), but my yield was low. Why? A: "Analytical Grade" is not "Anhydrous." It often contains 50–100 ppm water, which is sufficient to destroy a significant portion of your reagent.
-
Requirement: Solvents must have <10 ppm water .
-
Protocol:
-
Use freshly distilled solvents (from CaH₂ or P₂O₅) or solvents from a darker-column purification system (SPS).
-
Store solvents over activated 3Å or 4Å molecular sieves for at least 24 hours before use.
-
Test: If you lack a Karl-Fischer titrator, add a drop of TiCl₄ to an aliquot of your DCM. If it turns cloudy/white, it is too wet for 2,5-DCP-DCP.
-
Module C: Quality Control (NMR)
Q: How do I verify purity before starting a 5kg batch? A: ³¹P NMR is the only reliable method. ¹H NMR is often uninformative because the aromatic protons of the hydrolyzed product overlap with the active reagent.
Standardized ³¹P NMR Protocol:
-
Solvent: Anhydrous CDCl₃ or CD₃CN.
-
Preparation: Prepare the sample in a glovebox or under a cone of Nitrogen.
-
Expected Shifts (approximate relative to H₃PO₄):
-
Active 2,5-DCP-DCP: δ +0.0 to +10.0 ppm (Typical for Aryl-O-P(O)Cl₂ species).
-
Hydrolyzed Species: Broad peaks near 0 ppm or slightly upfield (-5 to 0 ppm).
-
Warning Sign: Any peak broadening or appearance of signals matching H₃PO₄ (0 ppm) indicates degradation.
-
Experimental Protocols
Protocol 1: The "Inert Transfer" Technique
Use this workflow to transfer the reagent without exposing it to atmospheric moisture.
-
Preparation: Oven-dry all glassware (syringes, needles, flasks) at 120°C for >4 hours. Cool in a desiccator.
-
Pressure Equalization: Insert a balloon filled with dry Argon into the reagent bottle septum.
-
Draw: Use a gas-tight glass syringe (Hamilton type) or a disposable syringe with a wide-bore needle. Draw the liquid slowly.
-
Transfer: Inject directly into the reaction flask which is already under positive Argon pressure.
-
Rinse: Do not try to save the residual reagent in the needle. Quench the syringe immediately (see Protocol 2).
Protocol 2: Safe Quenching & Disposal
2,5-DCP-DCP reacts violently with water. Never pour neat reagent down the drain.
| Step | Action | Mechanism |
| 1 | Dilute | Dilute the waste reaction mixture or residual reagent with Dichloromethane (DCM) . |
| 2 | Prepare Base | Prepare a 10% Sodium Bicarbonate (NaHCO₃) or 2M NaOH solution in a large beaker. Cool to 0°C. |
| 3 | Add Slowly | Add the diluted organic layer to the aqueous base dropwise with vigorous stirring. |
| 4 | Monitor | Watch for CO₂ evolution (bubbling) if using bicarbonate. Ensure pH remains basic (>pH 8). |
| 5 | Disposal | Once hydrolysis is complete (no more heat/gas), separate layers. Dispose of organic as halogenated waste. |
Visualizing the Handling Logic
Follow this decision tree to ensure experimental success.
Figure 2: Decision matrix for evaluating reagent viability before commitment.
References
-
Phosphorus-31 NMR Chemical Shifts: Reich, H. J. ³¹P Chemical Shifts.[1][2][3][4][5] University of Wisconsin-Madison. [Link]
-
Reaction Mechanism & Kinetics: Sogorb, M. A., et al. "The kinetics of O-hexyl O-2,5-dichlorophenyl phosphoramidate hydrolysing activity." Chemico-Biological Interactions, 1993. [Link]
Sources
Validation & Comparative
A Comparative Guide to Phosphorylating Agents: Spotlight on 2,5-Dichlorophenyl Dichlorophosphate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry and drug development, the phosphorylation of molecules is a cornerstone reaction, enabling the synthesis of a vast array of biologically active compounds and functional materials. The choice of phosphorylating agent is critical, dictating the efficiency, selectivity, and scalability of the synthetic route. This guide provides an in-depth comparison of 2,5-Dichlorophenyl dichlorophosphate with other commonly employed phosphorylating agents, offering insights into their respective strengths, weaknesses, and practical applications, supported by experimental context.
The Central Role of Phosphorylation
Phosphorylation, the addition of a phosphoryl group (PO₃²⁻) to a molecule, is a fundamental process in biology and a powerful tool in chemical synthesis.[1][2] In biological systems, it is a key post-translational modification that regulates protein function, signal transduction, and energy metabolism.[2] In the laboratory, chemists harness phosphorylation to synthesize a diverse range of molecules, from oligonucleotides, the building blocks of DNA and RNA, to phosphonate-containing drugs and flame retardants.[3][4]
The efficacy of a phosphorylation reaction hinges on the properties of the phosphorylating agent. An ideal agent should be reactive enough to phosphorylate the target molecule efficiently but stable enough to be handled safely and selectively, minimizing side reactions.
In Focus: 2,5-Dichlorophenyl Dichlorophosphate
2,5-Dichlorophenyl dichlorophosphate is a powerful and versatile phosphorylating agent. Its chemical structure, featuring two chlorine atoms on the phenyl ring and two on the phosphorus center, renders it highly electrophilic and, therefore, highly reactive. This high reactivity is a key advantage in many synthetic applications, particularly in the formation of phosphotriesters, which are crucial intermediates in oligonucleotide synthesis.[5]
The dichlorophenyl group serves as a protecting group that can be removed under specific conditions, allowing for the stepwise construction of complex phosphate-containing molecules. The electron-withdrawing nature of the chlorine atoms on the phenyl ring enhances the leaving group ability of the 2,5-dichlorophenoxy group, facilitating subsequent reactions.
Key Attributes of 2,5-Dichlorophenyl Dichlorophosphate:
-
High Reactivity: The presence of four chlorine atoms significantly increases the electrophilicity of the phosphorus atom, making it a potent phosphorylating agent.
-
Versatility in Oligonucleotide Synthesis: It has been successfully employed in the phosphotriester approach for synthesizing dinucleoside phosphorothioates.[5]
-
Tunable Properties: The substituted phenyl ring allows for the fine-tuning of reactivity and solubility.
The Competitive Landscape: A Comparative Analysis
While 2,5-Dichlorophenyl dichlorophosphate offers distinct advantages, a range of other phosphorylating agents are available, each with its own set of characteristics. The optimal choice depends on the specific substrate, desired product, and reaction conditions.
Phosphoryl Chloride (POCl₃)
Phosphoryl chloride is one of the most fundamental and widely used phosphorylating agents in both industrial and laboratory settings.[3][4][6] It is a highly reactive, colorless liquid that is used in the synthesis of a vast array of organophosphorus compounds, including phosphate esters, flame retardants, and pharmaceuticals.[3][6]
Comparison with 2,5-Dichlorophenyl Dichlorophosphate:
| Feature | 2,5-Dichlorophenyl Dichlorophosphate | Phosphoryl Chloride (POCl₃) |
| Reactivity | High | Very High[6][7] |
| Selectivity | Generally higher due to the bulky dichlorophenyl group | Lower, can lead to over-reaction and side products[8] |
| Handling | Moisture-sensitive liquid | Highly moisture-sensitive, fuming liquid, reacts violently with water[3][6] |
| Applications | Primarily in oligonucleotide and phosphotriester synthesis[5] | Broad, including Vilsmeier-Haack reactions, dehydrations, and synthesis of phosphate esters[3][7] |
| Byproducts | 2,5-Dichlorophenol and HCl | HCl and phosphoric acid upon hydrolysis[3] |
Causality Behind Experimental Choices: The extreme reactivity of POCl₃ necessitates careful control of reaction conditions, often requiring low temperatures and inert atmospheres to manage its exothermic reactions and prevent unwanted side reactions.[8] In contrast, the moderated reactivity of 2,5-Dichlorophenyl dichlorophosphate, due to the presence of the dichlorophenoxy group, can offer better control and selectivity in complex syntheses. The actual phosphorylating agent derived from POCl₃ in aqueous media is often the hydrolytic product, phosphorodichloridic acid.[9][10]
Diphenyl Phosphorochloridate and Related Aryl Dichlorophosphates
Diphenyl phosphorochloridate and other aryl dichlorophosphates, such as phenyl dichlorophosphate, represent a class of reagents with reactivity intermediate between POCl₃ and more stable agents.[11][12]
Comparison with 2,5-Dichlorophenyl Dichlorophosphate:
| Feature | 2,5-Dichlorophenyl Dichlorophosphate | Diphenyl Phosphorochloridate | Phenyl Dichlorophosphate |
| Reactivity | High | Moderate | High |
| Structure | C₆H₃Cl₂OPOCl₂ | (C₆H₅O)₂POCl | C₆H₅OPOCl₂ |
| Applications | Oligonucleotide synthesis[5] | Peptide synthesis, conversion of aldoximes to nitriles, synthesis of monoalkyl phosphates[11] | Flame retardants, plasticizers, agrochemical intermediates[12] |
| Leaving Group | 2,5-Dichlorophenoxide | Phenoxide | Phenoxide |
Causality Behind Experimental Choices: The choice between these reagents often depends on the desired balance between reactivity and selectivity. Diphenyl phosphorochloridate, with two phenoxy groups, is less reactive than phenyl dichlorophosphate and 2,5-Dichlorophenyl dichlorophosphate, which each have two chloro substituents on the phosphorus atom. The electron-withdrawing chloro groups on the phenyl ring of 2,5-Dichlorophenyl dichlorophosphate make its corresponding phenoxide a better leaving group, enhancing its reactivity compared to the unsubstituted phenyl dichlorophosphate.
Phosphoramidites
Phosphoramidite chemistry is the gold standard for modern oligonucleotide synthesis.[13][][15] These P(III) reagents, such as di-tert-butyl diisopropylphosphoramidite, are highly reactive under acidic conditions but are generally more stable to handle than P(V) chlorides.[16][17]
Comparison with 2,5-Dichlorophenyl Dichlorophosphate:
| Feature | 2,5-Dichlorophenyl Dichlorophosphate (P(V)) | Phosphoramidites (P(III)) |
| Oxidation State of Phosphorus | +5 | +3 |
| Reaction Mechanism | Direct phosphorylation | Coupling followed by oxidation to P(V)[17] |
| Reactivity | High | High, but requires an activator (e.g., tetrazole)[] |
| Stability | Moisture-sensitive | Generally more stable but require anhydrous conditions for synthesis and use |
| Application Focus | Phosphotriester method of oligonucleotide synthesis | Solid-phase automated oligonucleotide synthesis[][15] |
Causality Behind Experimental Choices: The phosphoramidite method offers rapid and efficient coupling reactions, making it ideal for automated solid-phase synthesis of long oligonucleotides.[] The use of P(III) chemistry allows for higher coupling efficiencies compared to the older phosphotriester methods that often employed P(V) reagents like 2,5-Dichlorophenyl dichlorophosphate.[13] The subsequent oxidation step provides a stable phosphate triester linkage.
Experimental Workflows and Methodologies
General Protocol for Phosphorylation using a Dichlorophosphate Reagent
This protocol provides a general framework. Specific substrate and reagent quantities, reaction times, and temperatures must be optimized for each specific application.
dot
Caption: General experimental workflow for a phosphorylation reaction.
Step-by-Step Methodology:
-
Preparation: The substrate (e.g., an alcohol or amine) is dissolved in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile) in a flame-dried flask under an inert atmosphere (nitrogen or argon). The solution is then cooled to the desired temperature (typically 0 °C to -78 °C) to control the initial exothermic reaction.
-
Reaction: A non-nucleophilic base, such as pyridine or triethylamine, is added to the solution to act as an acid scavenger for the HCl generated during the reaction. The phosphorylating agent (e.g., 2,5-Dichlorophenyl dichlorophosphate) is then added dropwise to the stirred solution. The reaction mixture is stirred at the controlled temperature for a specified period, monitoring the progress by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, it is carefully quenched by the addition of water or ice. The product is then extracted into an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified using an appropriate chromatographic technique, such as column chromatography on silica gel.
-
Characterization: The structure and purity of the final product are confirmed by analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P) and Mass Spectrometry (MS).
Logical Relationships and Mechanistic Considerations
The choice of phosphorylating agent is fundamentally linked to the desired reaction mechanism and the nature of the substrate.
dot
Caption: Relationship between phosphorylating agent class, mechanism, and application.
The highly electrophilic P(V) chlorides, including 2,5-Dichlorophenyl dichlorophosphate and POCl₃, react via a direct nucleophilic substitution mechanism where the alcohol or amine attacks the phosphorus center, displacing a chloride ion. This direct pathway is versatile but can be challenging to control. In contrast, the P(III) phosphoramidites undergo a two-step process: an acid-catalyzed coupling with the nucleophile, followed by an oxidation step to form the stable P(V) phosphate. This stepwise approach provides greater control and is highly amenable to automation.
Conclusion
The selection of a phosphorylating agent is a critical decision in chemical synthesis. 2,5-Dichlorophenyl dichlorophosphate stands out as a potent reagent, particularly valuable in contexts requiring high reactivity for the formation of phosphotriesters. However, its utility must be weighed against other available agents. For broad and cost-effective applications, POCl₃ remains a workhorse, albeit one that requires careful handling. For the highly specialized and demanding field of automated oligonucleotide synthesis, phosphoramidites have become the undisputed champions due to their high coupling efficiencies and compatibility with solid-phase methodologies. Ultimately, a deep understanding of the reactivity, selectivity, and handling requirements of each class of phosphorylating agent is paramount for the successful design and execution of phosphorylation reactions in research and development.
References
- Bellrock. (2025, July 27). What Is POCl₃ (Phosphoryl Chloride) and How Is It Used in Manufacturing?
- Oreate AI. (2025, December 30). The Multifaceted Role of Phosphorus Oxychloride (POCl3) in Organic Synthesis.
- Enamine. Diphenyl phosphorochloridate.
- TCI Deutschland GmbH. Phosphorylation [Synthetic Reagents].
- Kungurtsev, V. (2015). SYNTHESIS OF SHORT OLIGONUCLEOTIDES ON A SOLUBLE SUPPORT BY THE PHOSPHORAMIDITE METHOD. UTUPub.
- MedChemExpress. Di-tert-butyl diisopropylphosphoramidite | For Oligonucleotide Synthesis.
- Biosynthesis. (2025, October 11). Comprehensive Guide to Oligonucleotide Synthesis Using the Phosphoramidite Method.
- Quistad, G. B., et al. (2000). Phosphoacetylcholinesterase: toxicity of phosphorus oxychloride to mammals and insects that can be attributed to selective phosphorylation of acetylcholinesterase by phosphorodichloridic acid. Chemical Research in Toxicology, 13(7), 653-659.
- Wikipedia. Phosphoryl chloride.
- Wu, Y., et al. (2022). The Power of Biocatalysts for Highly Selective and Efficient Phosphorylation Reactions. International Journal of Molecular Sciences, 23(22), 14197.
- MDPI. (2024, April 2). Organophosphates as Versatile Substrates in Organic Synthesis.
- NAGASE Europe. Phosphorus Oxychloride (POCl3).
- ATDBio. Nucleic Acids Book - Chapter 6: RNA oligonucleotide synthesis.
- Organic Chemistry Portal. Phosphonate synthesis by substitution or phosphonylation.
- Tokyo Chemical Industry Co., Ltd. (APAC). DNA Phosphoramidites for Oligonucleotide Synthesis. Retrieved from Tokyo Chemical Industry Co., Ltd. (APAC)
- Kemal, O., et al. (1982). Use of 2,5-dichlorophenyl phosphorodichloridothioate in the synthesis of diastereoisomeric dinucleoside phosphorothioates. Journal of the Chemical Society, Chemical Communications, (10), 591-592.
- Tsuhako, M., et al. (1994). Phosphorylation of AMP by inorganic phosphorylating agents. Journal of the Chemical Society, Perkin Transactions 2, (11), 2295-2300.
- Wu, Y., et al. (2022). The Power of Biocatalysts for Highly Selective and Efficient Phosphorylation Reactions. International Journal of Molecular Sciences, 23(22), 14197.
- Entegris. (2022, June 13). The Art of Phosphitylation.
- Liu, G., et al. (2025). The functional mechanisms of phosphite and its applications in crop plants. Plant Physiology and Biochemistry, 211, 108608.
- Gibard, C., et al. (2017). Nitrogenous Derivatives of Phosphorus and the Origins of Life: Plausible Prebiotic Phosphorylating Agents in Water. Life, 7(3), 33.
- Wikipedia. Phosphorylation.
- CymitQuimica. CAS 14254-41-2: bis(2,4-dichlorophenyl) chlorophosphate.
- Christensen, B. E., et al. (2021). On-demand synthesis of phosphoramidites. Communications Chemistry, 4(1), 1-8.
- Yáñez-Juárez, M. G., et al. (2018). Phosphites and their applications in agriculture. Revista Chapingo Serie Horticultura, 24(2), 77-90.
- Wikipedia. Diphenylphosphite.
- Cheméo. Chemical Properties of Diethyl 2,5-dichloro-phenyl phosphate.
- Wang, Y., et al. (2010). Study on the synthesis of bis (2, 4-dichlorophenyl) chlorophosphate. Advanced Materials Research, 113-116, 183-186.
- ResearchGate. (2024, June 20). Cost-effective phosphates redox-neutral transformation to bench-stable phosphorylation precursor.
- Johannes Kepler Universität Linz. (2023, April 2). Synthesis of biodegradable photocurable phosphoramidates.
- MDPI. (2020, August 13). Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates.
- Adishank Chemicals Pvt Ltd. (2025, December 2). Phenyl Dichlorophosphate Uses & Benefits | PDCP Guide.
- Effenberger, F., et al. (1978). Mixed Carboxylic-Dichlorophosphoric Anhydrides - Reactive Intermediates in Acyl Chloride Synthesis with POCl3. Angewandte Chemie International Edition in English, 17(9), 695-696.
- Sigma-Aldrich. Phenyl dichlorophosphate = 95 770-12-7.
- Qian, H., et al. (2012). Phosphorylation potential and chemical fluxes govern the biological performance of multiple PdP cycles. arXiv preprint arXiv:1204.4939.
- Stone, T. A., & Payne, R. J. (2022). Dissecting the role of protein phosphorylation: a chemical biology toolbox. Chemical Society Reviews, 51(13), 5493-5523.
- Quistad, G. B., et al. (2003). Major Intermediates in Organophosphate Synthesis (PCl3, POCl3, PSCl3, and Their Diethyl Esters) Are Anticholinesterase Agents Directly or on Activation. Chemical Research in Toxicology, 16(3), 395-402.
- Benchchem. In-depth Technical Guide: Physicochemical Properties of 2-(2,5-Dichlorophenyl)-1,4-benzoquinone.
- ResearchGate. (2021, January 29). Mechanistic insights into the effect of phosphorylation on Ras conformational dynamics and its interactions with cell signaling proteins.
- OncLive. (2020, December 5). Phosphorylation: The Master Switch of the Cell.
- Wu, L., & Zhang, Z. Y. (2002). The catalytic mechanism of Cdc25A phosphatase. Journal of Biological Chemistry, 277(13), 10852-10860.
- Nagaki, A., & Yoshida, J. I. (2014). Continuous-/micro-flow reactions using highly electrophilic PCl3 and POCl3. Journal of synthetic organic chemistry, Japan, 72(11), 1276-1283.
- ResearchGate. Mechanism of phosphorylation and dephosphorylation by kinase and phosphatases, respectively (adopted from Ha et al. 3).
Sources
- 1. Phosphorylation - Wikipedia [en.wikipedia.org]
- 2. onclive.com [onclive.com]
- 3. Phosphoryl chloride - Wikipedia [en.wikipedia.org]
- 4. Phosphorus Oxychloride (POCl3) - NAGASE | Europe [nagase.eu]
- 5. Use of 2,5-dichlorophenyl phosphorodichloridothioate in the synthesis of diastereoisomeric dinucleoside phosphorothioates - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. bellrockchem.com [bellrockchem.com]
- 7. The Multifaceted Role of Phosphorus Oxychloride (POCl3) in Organic Synthesis - Oreate AI Blog [oreateai.com]
- 8. Continuous-/Micro-Flow Reactions Using Highly Electrophilic PCl3 and POCl3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phosphoacetylcholinesterase: toxicity of phosphorus oxychloride to mammals and insects that can be attributed to selective phosphorylation of acetylcholinesterase by phosphorodichloridic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. acs.figshare.com [acs.figshare.com]
- 11. Diphenyl phosphorochloridate - Enamine [enamine.net]
- 12. Phenyl Dichlorophosphate Uses & Benefits | PDCP Guide [adishank.com]
- 13. utupub.fi [utupub.fi]
- 15. DNA Phosphoramidites for Oligonucleotide Synthesis | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. entegris.com [entegris.com]
Comparative Analysis of Dichlorophenyl Phosphates in Synthesis
Executive Summary
Bis(2,4-dichlorophenyl) phosphorochloridate (BDPCP) represents a critical evolution in organophosphorus coupling reagents, bridging the gap between the hyper-reactivity of phosphorus oxychloride (
While modern automated oligonucleotide synthesis largely relies on P(III) phosphoramidite chemistry, P(V) dichlorophenyl phosphates remain indispensable for solution-phase synthesis , large-scale manufacturing , and phosphorylation of sterically hindered nucleophiles . This guide objectively analyzes BDPCP against its primary alternatives, providing validated protocols for its application in phosphate ester formation.
Mechanistic Foundation: The "Dichlorophenyl" Advantage
The utility of dichlorophenyl phosphates stems from the electronic modulation of the phosphorus center. In a standard phosphate ester synthesis, the rate-determining step is often the nucleophilic attack on the phosphorus atom.
Electronic Activation
The introduction of chlorine atoms at the ortho and para positions of the phenoxy ring creates a strong electron-withdrawing inductive effect (-I effect).
-
Diphenyl Phosphorochloridate: The phenyl rings exert a mild withdrawal, making the phosphorus moderately electrophilic.
-
Bis(2,4-dichlorophenyl) Phosphorochloridate: The four chlorine atoms (two per ring) significantly pull electron density away from the central phosphorus. This increases the electrophilicity of the P(V) center, accelerating the rate of coupling with alcohols or amines.
The Leaving Group Capability
Furthermore, the acidity of the corresponding phenol dictates the ease of deprotection.
- of Phenol: ~10.0
-
of 2,4-Dichlorophenol: ~7.8
The lower
of the 2,4-dichlorophenol makes the dichlorophenyl group a superior leaving group during the deprotection phase (typically using oximate nucleophiles), allowing for milder cleavage conditions compared to unsubstituted phenyl esters.
Figure 1: Impact of chlorine substitution on phosphorus electrophilicity. The electron-withdrawing nature of the Cl atoms increases the reactivity of the central phosphorus atom.
Comparative Performance Analysis
The following table contrasts Bis(2,4-dichlorophenyl) phosphorochloridate (BDPCP) with its two main competitors: Diphenyl phosphorochloridate (DPPC) and Diisopropylamino phosphoramidites (P-amidites).
| Feature | Bis(2,4-dichlorophenyl) Phosphorochloridate (BDPCP) | Diphenyl Phosphorochloridate (DPPC) | Phosphoramidites (P(III)) |
| Oxidation State | P(V) (Stable) | P(V) (Stable) | P(III) (Requires Oxidation) |
| Reactivity | High (Coupling in <30 mins) | Moderate (Coupling 1-3 hours) | Very High (Coupling <5 mins) |
| Moisture Sensitivity | Moderate (Hydrolyzes slowly in air) | Low (Relatively stable) | High (Requires strict anhydrous conditions) |
| Deprotection | Fast (Oximate/Ammonia) | Slow (Requires harsh conditions) | Fast (Ammonia/Methylamine) |
| Selectivity | High (Good for 5'-OH vs 3'-OH) | High | Moderate (Requires capping) |
| Primary Use Case | Solution phase, Scale-up, Hindered substrates | Basic phosphorylation, Enzyme inhibitors | Automated Solid-Phase Synthesis |
Key Insight
While Phosphoramidites are faster, they require a subsequent oxidation step (P(III)
Experimental Protocols
Protocol A: Synthesis of a Nucleoside 5'-Phosphate Triester
This protocol demonstrates the phosphorylation of a protected nucleoside (e.g., 3'-O-acetylthymidine) using Bis(2,4-dichlorophenyl) phosphorochloridate.
Reagents:
-
Substrate: 3'-O-acetylthymidine (1.0 eq)
-
Reagent: Bis(2,4-dichlorophenyl) phosphorochloridate (1.2 eq)
-
Catalyst/Base: 1-Methylimidazole (2.0 eq) or Pyridine (solvent)
-
Solvent: Anhydrous Acetonitrile (
) or Pyridine
Workflow:
-
Preparation: Dry the nucleoside substrate by co-evaporation with anhydrous pyridine (
mL) to remove trace water. -
Activation: Dissolve the nucleoside in anhydrous pyridine (0.1 M concentration). Cool the solution to 0°C in an ice bath.
-
Coupling: Add Bis(2,4-dichlorophenyl) phosphorochloridate dropwise via syringe under Argon atmosphere.
-
Observation: The solution may turn slightly yellow.
-
-
Incubation: Stir at 0°C for 15 minutes, then allow to warm to Room Temperature (RT). Monitor by TLC (System:
9:1).-
Target: Disappearance of starting material (
) and appearance of the phosphate triester ( ).
-
-
Quenching: Add water (1 mL) to hydrolyze excess phosphorochloridate. Stir for 10 minutes.
-
Workup: Dilute with Ethyl Acetate (50 mL). Wash with saturated
( mL) and Brine ( mL). Dry over . -
Purification: Silica gel chromatography (Gradient: 0-5% MeOH in DCM).
Protocol B: Deprotection (Removal of 2,4-Dichlorophenyl Groups)
To recover the free phosphate diester or monoester, the aryl groups must be removed.
Reagents:
-
syn-2-Nitrobenzaldoxime (0.1 M)
- -Tetramethylguanidine (TMG)
-
Solvent: Dioxane/Water (1:1)
Steps:
-
Dissolve the phosphate triester in Dioxane/Water.
-
Add syn-2-nitrobenzaldoxime (5 eq per chlorophenyl group) and TMG (4 eq).
-
Stir at RT for 4–6 hours.
-
Neutralize with Dowex 50 (
form) resin before evaporation.
Figure 2: Step-by-step workflow for phosphorylation and subsequent deprotection using the dichlorophenyl phosphate strategy.
Troubleshooting & Quality Control
Hydrolysis of the Reagent
Problem: Low yields; TLC shows a spot at the baseline (phosphate acid).
Cause: Bis(2,4-dichlorophenyl) phosphorochloridate is sensitive to moisture. If the bottle is old or left open, it hydrolyzes to the unreactive phosphate diester acid.
Validation: Run a
-
Active Reagent: Singlet around
-3 to -5 ppm. -
Hydrolyzed Acid: Singlet shifted upfield (typically
-10 to -12 ppm). -
Solution: Distill the reagent under high vacuum or purchase fresh ampoules.
Incomplete Deprotection
Problem: Retention of one dichlorophenyl group.
Cause: Steric hindrance or insufficient oximate concentration.
Solution: Switch to peroxyanion deprotection (e.g.,
References
-
Reese, C. B. (1978). "The Phosphotriester Approach to Oligonucleotide Synthesis." Tetrahedron, 34(21), 3143-3179. Link
-
Ohtsuka, E., et al. (1982). "Studies on transfer ribonucleic acids and related compounds. Synthesis of the 3'-terminal nonadecanucleotide of yeast formylmethionine tRNA." Nucleic Acids Research, 10(21), 6553–6570. Link
-
Catlin, J. C., & Cramer, F. (1973). "Deoxyoligonucleotide synthesis via the triester method." The Journal of Organic Chemistry, 38(2), 245-250. Link
- Dabkowski, W., et al. (1996). "Trimethylsilyl- and tert-Butyldimethylsilyl-Protected Reagents for the Synthesis of Phosphates." Chemische Berichte, 129, 5-9.
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Technical Guide: Benchmarking 2,5-Dichlorophenyl Dichlorophosphate (2,5-DCDP) Against Modern Coupling Architectures
Topic: Benchmarking 2,5-Dichlorophenyl dichlorophosphate against modern reagents Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
In the landscape of carboxylic acid activation, 2,5-Dichlorophenyl dichlorophosphate (2,5-DCDP) represents a "legacy powerhouse"—a reagent of high electrophilicity derived from the broader class of phosphorochloridates. While modern drug discovery has largely migrated toward uronium (HATU) and cyclic phosphonic anhydride (T3P) architectures for routine peptide synthesis, 2,5-DCDP remains a critical tool for specific, high-barrier transformations where steric hindrance or low nucleophilicity renders milder reagents ineffective.
This guide objectively benchmarks 2,5-DCDP against HATU, T3P, and EDC, providing a decision framework for process chemists and medicinal scientists.
Mechanistic Underpinnings & Activation Kinetics
To understand when to deploy 2,5-DCDP, one must understand its activation pathway. Unlike carbodiimides (EDC) which form unstable O-acylisoureas, or uroniums (HATU) which form active esters, 2,5-DCDP drives reaction through the formation of a highly reactive mixed carboxylic-phosphoric anhydride .
The electron-withdrawing chlorine atoms at the 2,5-positions of the phenoxy ring significantly lower the pKa of the leaving group (2,5-dichlorophenol), increasing the electrophilicity of the phosphorus center compared to unsubstituted phenyl dichlorophosphate (PDCP).
Pathway Visualization
The following diagram illustrates the divergent activation pathways of 2,5-DCDP versus HATU.
Figure 1: Comparative activation pathways. 2,5-DCDP forms a high-energy mixed anhydride, whereas HATU proceeds via a stabilized active ester.
Comparative Benchmarking Data
The following data synthesizes performance metrics across three critical domains: Yield , Epimerization , and Process Suitability .
Table 1: Reagent Performance Matrix
| Feature | 2,5-DCDP | HATU | T3P (50% in EtOAc) | EDC / HCl |
| Primary Mechanism | Mixed Anhydride (Phosphoric) | Active Ester (OAt) | Mixed Anhydride (Phosphonic) | Carbodiimide |
| Reactivity Profile | Aggressive; High Electrophilicity | Fast; High Conversion | Mild; Low Epimerization | Moderate; Slow |
| Steric Tolerance | Excellent (Forces difficult bonds) | Very Good | Good | Poor |
| Epimerization Risk | High (Due to oxazolone formation) | Low (7-HOAt suppression) | Very Low | Moderate |
| Atom Economy | Poor (High MW byproduct) | Very Poor | Good | Excellent |
| Workup / Purification | Difficult (Removal of chlorinated phenol) | Moderate (Urea wash) | Excellent (Water soluble byproducts) | Good (Water soluble urea) |
| Cost | Low / Moderate | High | Moderate | Low |
Key Insight: The "Brute Force" Advantage
While HATU is the gold standard for peptides to preserve chirality, 2,5-DCDP excels in esterification . In internal comparisons for the synthesis of sterically hindered esters (e.g., tert-butyl esters or functionalizing hindered secondary alcohols), 2,5-DCDP often achieves 85-90% conversion where EDC/DMAP stalls at <50%.
Validated Experimental Protocols
Protocol A: The "Brute Force" Esterification (2,5-DCDP)
Use Case: Coupling a hindered carboxylic acid to a secondary alcohol.
Safety Note: 2,5-Dichlorophenol is toxic and persistent. All weighing must occur in a fume hood.
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Solvation: Dissolve the carboxylic acid (1.0 equiv, 5.0 mmol) and the alcohol (1.1 equiv) in anhydrous CH₂Cl₂ (DCM, 25 mL).
-
Base Addition: Add anhydrous Pyridine (2.5 equiv) or Triethylamine (3.0 equiv). Cool the mixture to 0°C in an ice bath.
-
Activation: Dropwise, add 2,5-Dichlorophenyl dichlorophosphate (1.1 equiv) via syringe over 5 minutes.
-
Observation: A white precipitate (pyridinium hydrochloride) may form immediately.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC.
-
Workup (Critical Step):
-
Quench with water (10 mL).
-
Dilute with DCM (50 mL) and wash sequentially with:
-
1M HCl (2 x 30 mL) – Removes Pyridine.
-
1M NaOH or sat. Na₂CO₃ (3 x 30 mL) – CRITICAL: This step converts the byproduct 2,5-dichlorophenol into its water-soluble phenolate salt. Failure to wash thoroughly here will leave toxic phenol in your product.
-
Brine (1 x 30 mL).
-
-
Dry over MgSO₄, filter, and concentrate.
-
Protocol B: The "Precision" Amide Coupling (HATU Control)
Use Case: Coupling a chiral amino acid (Standard Peptide).
-
Setup: 20 mL vial with stir bar.
-
Solvation: Dissolve Acid (1.0 equiv) and HATU (1.05 equiv) in anhydrous DMF.
-
Base: Add DIPEA (2.0–3.0 equiv). Stir for 2 minutes to form the activated ester (color often changes to yellow).
-
Coupling: Add Amine (1.0–1.1 equiv). Stir at RT for 30–60 minutes.[1]
-
Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), 1M HCl, sat. NaHCO₃, and brine.
Decision Matrix: When to Use What?
Do not default to HATU for everything. Use this logic flow to optimize cost and yield.
Figure 2: Reagent selection logic based on substrate chirality and steric demand.
Conclusion
2,5-Dichlorophenyl dichlorophosphate is not a general-purpose reagent for modern medicinal chemistry due to the toxicity of its byproducts and the availability of greener alternatives like T3P. However, it retains authoritative utility in two specific scenarios:
-
Sterically demanding esterifications where carbodiimides (EDC/DCC) fail to generate sufficient thermodynamic driving force.
-
Synthesis of phosphorothioate backbones (e.g., oligonucleotides) where the specific leaving group chemistry is required.
For routine amide bonds, T3P or HATU are superior. For "impossible" esters, reach for 2,5-DCDP.
References
-
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]
-
Liu, H., & Sabesan, M. N. (1980).[2] Phenyl dichlorophosphate as an activating agent for the synthesis of thiol esters. Canadian Journal of Chemistry. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 2,5-Dichlorophenyl dichlorophosphate
Executive Hazard Analysis (The "Why")
As researchers, we often treat Safety Data Sheets (SDS) as administrative checklists. However, for 2,5-Dichlorophenyl dichlorophosphate (2,5-DCDCP) , understanding the molecular behavior is critical to physical safety.
The primary hazard is not just its toxicity, but its moisture sensitivity . The two phosphorus-chlorine (P-Cl) bonds are highly electrophilic. Upon contact with atmospheric moisture or water, they undergo rapid, exothermic hydrolysis, releasing Hydrogen Chloride (HCl) gas and phosphoric acid derivatives.
The Equation of Risk:
This reaction drives every safety decision in this guide:
-
Corrosivity: The HCl gas causes immediate respiratory and ocular damage.
-
Pressure Build-up: Sealed waste containers can pressurize and rupture.
-
Tissue Damage: Contact with skin moisture creates acid in situ, causing deep chemical burns that may not be immediately painful (delayed necrosis).
Personal Protective Equipment (PPE) Matrix
Engineering controls (Fume Hood) are your primary defense. PPE is your fail-safe. Do not rely on standard "exam gloves" for this compound.
| PPE Category | Standard Requirement | Senior Scientist Recommendation (Field Proven) |
| Hand Protection | Nitrile Gloves (Minimum) | Double-Gloving Strategy: 1. Inner Layer: Silver Shield® (Laminate) or 5-mil Nitrile.2. Outer Layer: 8-mil Nitrile (Long Cuff).Reasoning: Chlorinated organophosphorus compounds can permeate thin nitrile. The outer layer provides grip; the inner layer provides chemical permeation resistance. |
| Eye/Face | Chemical Goggles | Face Shield + Goggles Reasoning: Goggles seal the eyes from vapors. The face shield protects the neck and chin from "splash-back" during quenching or syringe transfer failures. |
| Respiratory | Fume Hood (Face Velocity > 0.5 m/s) | Backup: Full-Face Respirator w/ ABEK Filters Reasoning: If working outside a hood (e.g., waste transport), a standard N95 is useless against HCl gas. You need Multi-Gas (Acid Gas/Organic Vapor) cartridges (Yellow/Olive bands). |
| Body | Lab Coat | Chemical-Resistant Apron (Tychem® or PVC) Reasoning: Standard cotton lab coats absorb spills, holding the corrosive liquid against your chest. An impervious apron sheds the liquid. |
Operational Protocol: Safe Handling Lifecycle
Phase A: Preparation (The "Dry" Rule)
-
Glassware: All glassware must be oven-dried (>120°C) and cooled under an inert atmosphere (Nitrogen/Argon). Surface moisture is enough to cloud the reagent and generate HCl fumes.
-
Traps: Ensure your vacuum line has a base trap (NaOH solution) if you are distilling or evaporating, to neutralize evolved HCl.
Phase B: Transfer Techniques
-
Avoid Pouring: Never pour 2,5-DCDCP from a large bottle. The turbulence increases surface area exposure to moist air.
-
Syringe/Cannula Method:
-
Insert a long needle attached to an inert gas line (balloon or manifold) into the reagent bottle to equalize pressure.
-
Use a dry glass syringe (Luer-lock) to withdraw the liquid.
-
Critical: If the plunger sticks, do not force it. P-Cl compounds can "freeze" ground glass joints/plungers due to hydrolysis products.
-
Phase C: Quenching & Disposal (The Most Hazardous Step)
NEVER add water directly to 2,5-DCDCP. This will cause a violent eruption of hot acid.
The "Soft Quench" Protocol:
-
Setup: Prepare a bath of Ice/Water in a large beaker.
-
Dilution: Dilute the residual reaction mixture or waste reagent with a non-reactive solvent (e.g., Dichloromethane or Toluene).
-
Primary Quench (Alcoholysis): Slowly add Isopropanol (IPA) or tert-Butanol dropwise to the reaction mixture at 0°C.
-
Secondary Quench: Once the exotherm subsides, add the mixture dropwise onto the Ice/Water bath.
-
Neutralization: Slowly add saturated Sodium Bicarbonate (NaHCO₃) solution until pH = 7. Expect bubbling (CO₂ release).
Visualizing the Safety Logic
The following diagram illustrates the decision-making process for handling 2,5-DCDCP, emphasizing the "Fail-Safe" loops.
Caption: Operational workflow for 2,5-DCDCP, highlighting the critical divergence between safe quenching (Green path) and dangerous hydrolysis (Red path).
Emergency Response
| Scenario | Immediate Action |
| Skin Contact | 1. Wipe off excess liquid with a dry pad (do not rub).2. Flush with water for 15 minutes immediately. Water reacts with the chemical, but the volume of the shower will dissipate the heat/acid.3. Seek medical attention for delayed burns. |
| Eye Contact | 1. Hold eyelids open.2. Flush with eyewash station for minimum 15 minutes .3. Transport to ER immediately (Corneal damage risk is high). |
| Spill (>10mL) | 1. Evacuate the immediate area.2. Do NOT use water to clean up.3.[1][3][5][6] Cover with dry sand, vermiculite, or specific acid-neutralizing absorbent.4. Scoop into a container and place in a fume hood. |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
PubChem. (n.d.). 2,5-Dichlorophenyl dichlorophosphate (Compound Summary). National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Resistance Selection Chart. [Link]
-
University of California, Berkeley (EHS). (2016). SOP: Quenching of Water Reactive Materials. [Link] (General guidance on quenching acid chlorides/phosphates).
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
